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  • Product: Cycloartane-3,24,25-triol
  • CAS: 57586-98-8

Core Science & Biosynthesis

Foundational

in vitro pharmacological properties of cycloartane-3,24,25-triol

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Cycloartane-3,24,25-triol Introduction: Unveiling a Potent Natural Product Scaffold Cycloartane triterpenoids represent a structurally diverse cla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Cycloartane-3,24,25-triol

Introduction: Unveiling a Potent Natural Product Scaffold

Cycloartane triterpenoids represent a structurally diverse class of natural products characterized by a unique tetracyclic core featuring a cyclopropane ring.[1][2] These compounds are widely distributed in the plant kingdom and have garnered significant interest for their broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[2] Within this class, Cycloartane-3,24,25-triol has emerged as a molecule of significant therapeutic interest, primarily due to its well-defined activity against prostate cancer cell lines.[3][4]

This technical guide provides a comprehensive overview of the known in vitro pharmacological properties of Cycloartane-3,24,25-triol. We will delve into its primary mechanism of action, present quantitative data from key experimental findings, and provide detailed, field-proven protocols for researchers seeking to validate or expand upon these discoveries. The focus is on providing not just data, but the strategic and mechanistic reasoning behind the experimental designs, reflecting a senior scientist's perspective on drug discovery and development.

Part 1: Potent Anti-Proliferative Activity in Prostate Cancer

The most extensively documented in vitro property of Cycloartane-3,24,25-triol is its targeted activity against prostate cancer. This is not a generalized cytotoxic effect but a specific, mechanism-driven inhibition of cancer cell proliferation.

Mechanistic Insight: Selective Inhibition of MRCKα Kinase

The efficacy of Cycloartane-3,24,25-triol in prostate cancer models is rooted in its function as a potent and highly selective inhibitor of Myotonic dystrophy kinase-related Cdc42-binding kinase α (MRCKα).[3][5][6]

Expertise & Causality: MRCKα is a serine/threonine kinase that plays a pivotal role in regulating the actin-myosin cytoskeleton. In the context of cancer, particularly in metastatic progression, MRCKα is a critical downstream effector of the Rho GTPase, Cdc42. Its activation leads to phosphorylation of the myosin II regulatory light chain (MLC), driving the cellular contractility required for tumor cell motility, invasion, and metastasis.[4] Therefore, targeting MRCKα is a rational strategy to disrupt the physical machinery that cancer cells use to spread. The discovery that Cycloartane-3,24,25-triol selectively inhibits this kinase provides a clear mechanistic hypothesis for its anti-cancer effects.[3][7]

cluster_pathway MRCKα Signaling in Cancer Cell Metastasis Cdc42 Cdc42 (Active) MRCKa MRCKα Kinase Cdc42->MRCKa Activates LIMK1 LIM Kinase 1 (LIMK1) MRCKa->LIMK1 Activates Cofilin Cofilin (Inactive) LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Metastasis Cell Motility, Invasion, Metastasis Actin->Metastasis Compound Cycloartane-3,24,25-triol Compound->MRCKa Inhibits

Caption: MRCKα pathway and its inhibition by Cycloartane-3,24,25-triol.

Quantitative Assessment of Bioactivity

The potency and selectivity of Cycloartane-3,24,25-triol have been quantified through rigorous in vitro assays. A kinase panel screening against 451 kinases demonstrated its strong selectivity for MRCKα.[3][6] This selectivity is a critical attribute for a developmental drug candidate, as it minimizes the potential for off-target effects. The compound's anti-proliferative efficacy was subsequently confirmed in androgen-independent human prostate cancer cell lines, PC-3 and DU145, which are standard models for advanced and aggressive prostate cancer.

ParameterTarget/Cell LineValue (µM)Reference(s)
Kinase Inhibition (Kd) MRCKα0.26[3][6]
MRCKα0.25[7]
Anti-Proliferation (IC50) PC-3 Cells2.226 ± 0.28[3][6]
PC-3 Cells2.04 ± 0.28[4][5]
DU145 Cells1.67 ± 0.18[3][6]
DU145 Cells1.56 ± 0.18[4][5]
Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to characterize Cycloartane-3,24,25-triol.

1. Protocol: Kinase Inhibition Competition Binding Assay

  • Principle: This assay quantifies the ability of a test compound to compete with a known, immobilized ligand for the ATP-binding site of the target kinase. The amount of kinase bound to the immobilized ligand is measured, and a reduction in this signal in the presence of the test compound indicates inhibition.

  • Methodology:

    • Kinase Preparation: Recombinant human MRCKα kinase is produced and purified.

    • Ligand Immobilization: A proprietary, broadly-selective kinase inhibitor is covalently attached to a solid support (e.g., beads).

    • Competition Reaction: The target kinase (MRCKα) is incubated with the immobilized ligand beads and varying concentrations of Cycloartane-3,24,25-triol in a multi-well plate. The reaction buffer should be optimized for kinase stability and activity (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).

    • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

    • Washing: The beads are washed thoroughly to remove unbound kinase and test compound.

    • Quantification: The amount of kinase remaining bound to the beads is quantified. A common method is qPCR targeting a unique DNA tag conjugated to the kinase. Alternatively, an antibody-based detection method like ELISA can be used.

    • Data Analysis: The percentage of kinase bound relative to a vehicle control (e.g., DMSO) is plotted against the logarithm of the test compound concentration. The dissociation constant (Kd) is determined by fitting the data to a sigmoidal dose-response curve.

2. Protocol: WST-1 Cell Proliferation Assay

  • Principle: The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Methodology:

    • Cell Seeding: Prostate cancer cells (e.g., PC-3 or DU145) are harvested during their logarithmic growth phase. A cell suspension is prepared in complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Cells are seeded into a 96-well microplate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubated for 24 hours at 37°C and 5% CO₂ to allow for attachment.

    • Compound Treatment: A stock solution of Cycloartane-3,24,25-triol is prepared in DMSO. Serial dilutions are made in culture medium to achieve the final desired concentrations. The medium from the cell plate is aspirated, and 100 µL of the medium containing the test compound (or vehicle control) is added to each well.

    • Incubation: The plate is incubated for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • WST-1 Reagent Addition: Following incubation, 10 µL of WST-1 reagent is added directly to each well. The plate is gently agitated to mix.

    • Final Incubation: The plate is incubated for an additional 1-4 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically, allowing for sufficient color development without saturation.

    • Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.

    • Data Analysis: The absorbance values are corrected for background. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell proliferation is inhibited) is determined by plotting percent viability against the log of the compound concentration and fitting to a non-linear regression model.

cluster_workflow WST-1 Cell Viability Assay Workflow S1 1. Seed Cells (e.g., 5x10³ cells/well) S2 2. Incubate 24h (Cell Adhesion) S1->S2 S3 3. Treat with Compound (Serial Dilutions) S2->S3 S4 4. Incubate 48-72h (Treatment Period) S3->S4 S5 5. Add WST-1 Reagent S4->S5 S6 6. Incubate 1-4h (Color Development) S5->S6 S7 7. Read Absorbance (450 nm) S6->S7 S8 8. Analyze Data (Calculate IC50) S7->S8

Caption: Workflow for the WST-1 cell proliferation and viability assay.

Part 2: Broader Bioactivity Profile and Future Directions

While the anti-prostate cancer activity is well-established, preliminary data and the activities of stereoisomers suggest a broader pharmacological potential for Cycloartane-3,24,25-triol.

  • Cancer Chemoprevention: In a primary screening for anti-tumor promoters, various cycloartane triterpenoids were evaluated for their ability to inhibit Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA.[8] Notably, (24S)-cycloartane-3,24,25-triol, a stereoisomer of the compound of interest, demonstrated exceptionally high inhibitory effects with an IC50 value of 6.7 nM.[8] This suggests that Cycloartane-3,24,25-triol warrants further investigation as a potential chemopreventive agent.

  • Antitubercular Activity: The (24S) stereoisomer has also been identified as having activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL.[9] This finding opens a potential new avenue for this scaffold in infectious disease research.

  • Hypothesized Anti-Inflammatory Effects: Many related cycloartane-type triterpenoids have demonstrated significant anti-inflammatory properties in vitro.[2] Mechanisms include the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the suppression of nitric oxide (NO) production in macrophages.[10][11][12][13] Given the structural similarity, it is a strong scientific hypothesis that Cycloartane-3,24,25-triol may also possess anti-inflammatory activity, an area ripe for future investigation.

Conclusion and Future Perspectives

Cycloartane-3,24,25-triol is a compelling natural product with a clearly defined in vitro pharmacological profile as a potent and selective inhibitor of MRCKα kinase. This mechanism translates to significant anti-proliferative activity against human prostate cancer cell lines, establishing it as a promising lead compound for oncology drug development.[3] The high degree of selectivity observed in broad kinase screening is particularly encouraging, suggesting a favorable therapeutic window.

Future research should focus on several key areas:

  • Expansion of In Vitro Profiling: Investigating the hypothesized anti-inflammatory and metabolic regulatory activities.

  • Mechanism of Action Deep Dive: Elucidating the downstream effects of MRCKα inhibition in cancer cells, such as changes in cell morphology, invasion potential in Matrigel assays, and actin cytoskeleton dynamics.

  • Pharmacokinetic and In Vivo Studies: The promising in vitro data must be translated into animal models to assess efficacy, safety, and pharmacokinetic properties, which are critical next steps on the path to clinical development.

The combined kinase inhibitory and anti-proliferative activity makes Cycloartane-3,24,25-triol a strong candidate for continued preclinical development.[5]

References

  • Lowe, H. I. C., Watson, C. T., Badal, S., Toyang, N. J., & Bryant, J. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell International, 12(1), 46. [Link]

  • Lowe, H. I. C., Toyang, N. J., & Bryant, J. (2012). Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCK kinase and demonstrates anti prostate cancer activity in vitro. Cancer Research, 72(4 Supplement), B13. [Link]

  • Lowe, H. I. C., Toyang, N. J., & Bryant, J. (2012). Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCKα kinase and demonstrates anti prostate cancer activity in vitro. Proceedings of the AACR Special Conference on Advances in Prostate Cancer Research. [Link]

  • Toyang, N. J., Lowe, H. I. C., & Bryant, J. (2014). Abstract 1754: Cycloartane anticancer activity. Cancer Research, 74(19 Supplement), 1754. [Link]

  • Xu, J., Guo, Y., Zhao, P., & Su, Z. (2015). Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells. Oncology Reports, 33(3), 1398–1406. [Link]

  • Lowe, H., Watson, C., Badal, S., Toyang, N., & Bryant, J. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. ResearchGate. [Link]

  • Pettit, G. R., et al. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. ACS Omega, 6(23), 15003–15013. [Link]

  • Lee, J., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. Journal of Natural Products, 85(4), 849–858. [Link]

  • Morita, H., et al. (2018). Kleinhospitine E and Cycloartane Triterpenoids from Kleinhovia hospita. Journal of Natural Products, 81(8), 1838–1845. [Link]

  • Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators, 150, 106473. [Link]

  • Parra-Delgado, H., et al. (2014). Synthesis, anti-inflammatory activity and modeling studies of cycloartane-type terpenes derivatives isolated from Parthenium argentatum. Bioorganic & Medicinal Chemistry, 22(24), 6849–6857. [Link]

  • Li, Y., et al. (2023). Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity. RSC Advances, 13(47), 33038-33046. [Link]

  • Zengin, G., et al. (2024). Cycloartane-Type Saponins, Phytochemical-Rich Extracts, and Sub-Extracts from Astragalus noeanus Boiss. Exhibit In Vitro and In Silico Effects on Glucose Metabolism. Molecules, 29(5), 1047. [Link]

  • Jothy, S. L., et al. (2016). Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line. PLOS ONE, 11(4), e0152641. [Link]

  • Xu, J., Guo, Y., Zhao, P., & Su, Z. (2015). Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells. ResearchGate. [Link]

  • Akihisa, T., et al. (2007). Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. Journal of Natural Products, 70(6), 939-944. [Link]

  • Shi, Y. N., et al. (2009). Cycloartane Triterpenoids from Kleinhovia hospita. Journal of Natural Products, 72(6), 1205–1208. [Link]

  • Wang, Y., et al. (2024). Research progress of cycloartane triterpenoids and pharmacological activities. Food Science & Nutrition. [Link]

Sources

Exploratory

Phytochemical Isolation and Pharmacological Profiling of Cycloartane-3,24,25-triol

Executive Summary Cycloartane-type triterpenoids represent a highly bioactive class of natural products characterized by their unique 9,19-cyclolanostane skeleton. Among these, cycloartane-3,24,25-triol has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cycloartane-type triterpenoids represent a highly bioactive class of natural products characterized by their unique 9,19-cyclolanostane skeleton. Among these, cycloartane-3,24,25-triol has emerged as a compelling lead compound in modern pharmacognosy, particularly for its targeted anti-oncogenic and antimicrobial properties. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between upstream botanical extraction and downstream pharmacological validation. This whitepaper details the natural plant sources of cycloartane-3,24,25-triol, the physicochemical rationale behind its isolation, and the self-validating experimental protocols required to quantify its efficacy against critical targets like the MRCKα kinase[1].

Botanical Distribution and Quantitative Profiling

Cycloartane-3,24,25-triol is not ubiquitous; it is synthesized via the mevalonate pathway in a select group of plant families. The compound is often found alongside its diol analogs and requires precise chromatographic resolution to isolate.

To facilitate comparative analysis for drug development professionals, the following table summarizes the primary botanical sources, the specific plant tissues utilized, and the quantitative bioactivity metrics associated with the isolated triol.

Plant SourceBotanical FamilyPlant TissueTarget / Bioactivity ProfileQuantitative EfficacyRef.
Chrysanthemum morifoliumAsteraceaeFlowersMRCKα Kinase InhibitionK_d = 0.26 μM[1]
Chrysanthemum morifoliumAsteraceaeFlowersM. tuberculosis H37RvMIC = 32 μg/mL[2]
Euphorbia denticulataEuphorbiaceaeAerial PartsCytotoxicity (DU-145 Prostate)IC_50 = 18.3 ± 1.4 μM[3]
Tillandsia recurvataBromeliaceaeWhole PlantAntileukemic (HL-60)Structural analog testing[4]
Aglaia harmsianaMeliaceaeLeavesAnti-proliferative (B16, HepG2)IC_50 = 32.9 μM (B16)[5]

Upstream Processing: Extraction and Isolation Workflows

Isolating a highly functionalized triterpenoid like cycloartane-3,24,25-triol from a complex plant matrix requires a methodology grounded in polarity differentials. The causality behind this workflow relies on sequential polarity gradients to strip away highly lipophilic waxes and highly polar polysaccharides, leaving the moderately polar triterpenoid fraction intact.

Step-by-Step Isolation Protocol
  • Maceration and Primary Extraction: Pulverize dried plant biomass (e.g., C. morifolium flowers or E. denticulata aerial parts) to maximize surface area. Macerate in acetone or a methanol:dichloromethane (1:1) mixture for 72 hours. Rationale: Acetone effectively penetrates the dried cellular matrix to solubilize moderately polar triterpenoids while leaving behind highly polar cellular debris[3].

  • Vacuum Liquid Chromatography (VLC): Apply the concentrated crude extract to a VLC column packed with RP-18 (Reverse Phase) silica. Elute with a Methanol:Water (7:3) gradient. Rationale: Reverse-phase chromatography acts as a self-validating desalting and defatting step, cleanly separating the triterpenoids from non-polar chlorophylls and waxes[3].

  • Flash Silica Gel Chromatography: Transfer the enriched fraction to a normal-phase flash silica gel column. Utilize a step-gradient of Hexane:Ethyl Acetate. Rationale: The three hydroxyl groups on cycloartane-3,24,25-triol dictate its retention time, allowing it to separate from less polar cycloartane-diols.

  • Preparative HPLC (Final Polish): Resolve the final targeted fraction using preparative High-Performance Liquid Chromatography (YMC-Pack-Sil column) under isocratic conditions. Rationale: HPLC ensures >98% purity, which is an absolute prerequisite to prevent false positives in downstream kinase assays[3].

Isolation_Workflow Biomass Dried Plant Biomass (e.g., C. morifolium) Extraction Solvent Extraction (Acetone / Methanol) Biomass->Extraction Maceration (72h) Crude Crude Extract Extraction->Crude Filtration & Evaporation VLC Vacuum Liquid Chromatography (RP-18, MeOH:H2O) Crude->VLC Defatting & Desalting Silica Flash Silica Gel Column (Hexane:EtOAc Gradients) VLC->Silica Fractionation HPLC Preparative HPLC (Purification) Silica->HPLC Targeted Isolation Pure Pure Cycloartane-3,24,25-triol (>98% Purity) HPLC->Pure Final Polish

Caption: Step-by-step extraction and isolation workflow for Cycloartane-3,24,25-triol.

Downstream Pharmacology: Mechanistic Pathways in Oncology

The most profound pharmacological application of cycloartane-3,24,25-triol lies in its ability to inhibit MRCKα (Myotonic dystrophy kinase-related Cdc42-binding kinase)[1].

In aggressive prostate cancers (e.g., PC-3 and DU145 cell lines), tumor progression and metastasis are driven by the dysregulation of the actin cytoskeleton. The active GTPase Cdc42 activates MRCKα, which in turn phosphorylates and activates LIM kinase 1 (LIMK1). LIMK1 subsequently phosphorylates cofilin, inactivating its actin-depolymerizing function and promoting the rigid actin reorganization required for tumor cell motility and invasion[1].

Cycloartane-3,24,25-triol acts as a highly selective inhibitor of MRCKα (K_d = 0.26 μM), effectively short-circuiting this metastatic pathway and restoring normal cellular growth regulation[1].

MRCK_Pathway Cdc42 Cdc42 (Active GTPase) MRCKa MRCKα Kinase (Target Enzyme) Cdc42->MRCKa Activates LIMK1 LIMK 1 (Downstream Effector) MRCKa->LIMK1 Phosphorylates Cofilin Cofilin (Phosphorylated/Inactive) LIMK1->Cofilin Phosphorylates Actin Actin Cytoskeleton Reorganization (Tumor Invasion & Metastasis) Cofilin->Actin Promotes Actin Polymerization Triol Cycloartane-3,24,25-triol Triol->MRCKa Inhibits (Kd = 0.26 μM)

Caption: Mechanism of MRCKα inhibition by Cycloartane-3,24,25-triol in prostate cancer.

In Vitro Validation: Self-Validating Assay Protocols

To ensure scientific integrity, the bioactivity of isolated cycloartane-3,24,25-triol must be validated using self-contained, internally controlled assay systems.

Protocol A: ATP-Competitive Kinase Binding Assay

Rationale: To prove that the compound directly interacts with the MRCKα kinase domain rather than acting as a non-specific aggregator, a competitive binding assay against the ATP site is utilized[1].

  • Preparation: Immobilize recombinant MRCKα kinase on a solid support (e.g., magnetic beads).

  • Tracer Addition: Introduce a known concentration of a fluorescently labeled, ATP-competitive kinase inhibitor (the "tracer").

  • Compound Incubation: Add serial dilutions of cycloartane-3,24,25-triol (0.01 μM to 10 μM). Include Staurosporine as a positive control and DMSO as a vehicle negative control.

  • Readout: Measure the loss of fluorescence polarization. A decrease in signal indicates that the triol has successfully displaced the tracer.

  • Validation: The system is self-validating; if the Staurosporine control fails to displace the tracer, the recombinant kinase is denatured, and the assay is voided. Calculate the K_d using the Cheng-Prusoff equation.

Protocol B: WST-1 Cell Proliferation Assay

Rationale: While MTT assays are common, they require a DMSO solubilization step that introduces pipetting variance. The WST-1 assay produces a highly water-soluble formazan dye, allowing for continuous, real-time reading of metabolic activity without disrupting the cells[1].

  • Seeding: Seed PC-3 and DU145 prostate cancer cells at 5 × 10^3 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

  • Treatment: Treat cells with cycloartane-3,24,25-triol at concentrations ranging from 0.1 μM to 50 μM for 72 hours[3].

  • Reagent Addition: Add 10 μL of WST-1 reagent directly to the culture media. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. The cleavage of WST-1 to formazan by mitochondrial dehydrogenases is directly proportional to the number of viable cells. Calculate the IC_50 via non-linear regression analysis[1].

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Foundational

Physicochemical Profiling and Therapeutic Potential of Cycloartane-3,24,25-triol

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Cycloartane-3,24,25-triol is a naturally occurring cycloartane-type triterpenoid characterized by a unique 9β,19-cyclolanostane skeleton. O...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Cycloartane-3,24,25-triol is a naturally occurring cycloartane-type triterpenoid characterized by a unique 9β,19-cyclolanostane skeleton. Originally isolated from natural sources such as Tillandsia recurvata (ball moss) and various Euphorbia species, this compound has garnered significant attention in preclinical oncology and metabolic disease research [1, 2]. As an ATP-competitive inhibitor of MRCKα kinase, it demonstrates potent anti-proliferative effects against androgen-independent prostate cancer cell lines [2]. This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and field-proven experimental protocols necessary for the isolation and biological validation of cycloartane-3,24,25-triol.

Structural Characterization and Physicochemical Properties

Understanding the physicochemical profile of a lead compound is the cornerstone of rational drug design. The structural parameters of cycloartane-3,24,25-triol dictate its pharmacokinetics, solubility, and interaction with biological targets.

Quantitative Physicochemical Profile
PropertyValueReference / Source
Molecular Formula C₃₀H₅₂O₃PubChem CID 5270670 [1]
Molecular Weight 460.7 g/mol PubChem CID 5270670 [1]
Exact Mass 460.3916 DaPubChem CID 5270670 [1]
XLogP3-AA (Lipophilicity) 7.3PubChem CID 5270670 [1]
Topological Polar Surface Area (TPSA) 60.7 ŲPubChem CID 5270670 [1]
Hydrogen Bond Donors 3PubChem CID 5270670 [1]
Hydrogen Bond Acceptors 3PubChem CID 5270670 [1]
Computed Complexity 789PubChem CID 5270670 [1]
Causality in Drug Design: Lipinski's Rule Analysis

As an Application Scientist evaluating this molecule for clinical translation, we must analyze these metrics against Lipinski's Rule of Five. With a molecular weight of 460.7 g/mol , 3 hydrogen bond donors, and 3 acceptors, the compound satisfies three of the four core criteria, indicating favorable target-binding characteristics. However, its XLogP3 value of 7.3 significantly exceeds the ideal threshold of 5.0 [1].

Scientific Insight: This high lipophilicity ensures excellent cell membrane permeability, allowing the compound to easily reach intracellular kinase targets. Conversely, it predicts poor aqueous solubility. Consequently, in vitro assays require careful solvent management (e.g., keeping DMSO concentrations ≤0.1%), and in vivo applications will necessitate advanced formulation strategies, such as lipid nanocarriers or cyclodextrin inclusion complexes, to achieve adequate bioavailability.

Pharmacological Mechanisms and Biological Targets

MRCKα Kinase Inhibition in Prostate Cancer

The primary validated target for cycloartane-3,24,25-triol is Myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα) [2]. MRCK kinases are critical downstream effectors in the regulation of the actin cytoskeleton. In prostate cancer, the overexpression of these kinases drives tumor cell motility, invasion, and metastasis. Cycloartane-3,24,25-triol acts as a highly selective ATP-competitive inhibitor of MRCKα, exhibiting a thermodynamic dissociation constant (Kd) of 0.26 μM[2]. By blocking this kinase, the compound disrupts the downstream activation of LIMK1 and myosin light chain, effectively paralyzing the metastatic machinery of the tumor cell.

MRCK_Pathway C Cycloartane-3,24,25-triol (ATP-Competitive Inhibitor) M MRCKα Kinase (Overexpressed in PCa) C->M Inhibits (Kd = 0.26 μM) L LIMK1 / Myosin Light Chain (Downstream Effectors) M->L Phosphorylates / Activates A Actin Cytoskeleton Reorganization L->A Modulates T Tumor Cell Motility, Invasion & Metastasis A->T Drives

Mechanism of Cycloartane-3,24,25-triol inhibiting MRCKα-mediated tumor cell motility and invasion.

Emerging Role in Metabolic Disorders

Recent deep-learning models and large-scale virtual screening have also identified cycloartane-3,24,25-triol as a potential dietary-derived α-glucosidase inhibitor [3, 4]. By binding to α-glucosidase in the intestinal microvilli, it theoretically prevents the breakdown of complex carbohydrates, suggesting a secondary therapeutic utility in managing postprandial blood glucose levels in diabetics.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to minimize false positives and experimental artifacts.

Workflow Ext 1. Plant Extraction (Methanol Maceration) Frac 2. Fractionation (Liquid-Liquid & Silica) Ext->Frac Pur 3. HPLC Purification (>98% Purity) Frac->Pur Bio 4. KinomeScan Assay (Kd Determination) Pur->Bio Cell 5. WST-1 Assay (PC-3 / DU145 Viability) Bio->Cell

Step-by-step experimental workflow from biomass extraction to in vitro biological validation.

Protocol 4.1: Isolation and Chromatographic Purification

Objective: Isolate cycloartane-3,24,25-triol from natural biomass with >98% purity. Causality & Rationale: Plant matrices are highly complex. Initial methanolic extraction solubilizes a broad spectrum of metabolites. The critical step is liquid-liquid partitioning: washing with hexane removes highly lipophilic waxes and chlorophylls, while subsequent extraction with ethyl acetate selectively enriches the moderately polar triterpenoid fraction. This systematic reduction of matrix complexity is essential before high-resolution chromatography to prevent column fouling and ensure baseline resolution.

Step-by-Step Workflow:

  • Extraction: Pulverize 1 kg of dried aerial plant biomass (e.g., T. recurvata). Macerate in 5 L of 100% methanol for 72 hours at room temperature. Filter and concentrate under reduced pressure at 40°C.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled water. Extract sequentially with hexane (3 × 500 mL) to defat the sample, followed by ethyl acetate (3 × 500 mL). Collect and evaporate the ethyl acetate fraction.

  • Silica Gel Chromatography: Load the ethyl acetate fraction onto a silica gel column (200-300 mesh). Elute using a step-gradient of chloroform/methanol (from 100:0 to 80:20 v/v). Monitor fractions via Thin-Layer Chromatography (TLC) using an anisaldehyde-sulfuric acid spray reagent (heated to 110°C).

  • Preparative HPLC: Pool triterpenoid-rich fractions and subject them to preparative HPLC (C18 column, 5 μm). Use a mobile phase of water (0.05% formic acid) and methanol. Isolate the specific peak corresponding to the target compound.

  • Validation: Confirm structure and ensure >98% purity using 1H/13C NMR and high-resolution mass spectrometry (HRMS).

Protocol 4.2: ATP-Competitive Kinase Binding Assay

Objective: Determine the thermodynamic dissociation constant (Kd) against MRCKα kinase. Causality & Rationale: Traditional enzymatic IC50 assays are highly dependent on the intracellular ATP concentration used in the buffer, which can lead to artificial shifts in apparent potency. Utilizing an active-site directed competition binding assay (e.g., KinomeScan) measures the direct physical interaction between the compound and the kinase, providing a true thermodynamic Kd that is highly reliable for structure-activity relationship (SAR) studies [2].

Step-by-Step Workflow:

  • Kinase Preparation: Express DNA-tagged MRCKα kinase in a standardized expression system.

  • Immobilization: Bind a known, broad-spectrum active-site ligand to a solid magnetic bead support.

  • Competition Reaction: Incubate the DNA-tagged kinase with the immobilized ligand in the presence of an 11-point serial dilution of cycloartane-3,24,25-triol (starting from 10 μM) in binding buffer (1x PBS, 0.05% Tween-20, 0.1% BSA, 2 mM DTT).

  • Elution and Quantification: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify it using quantitative PCR (qPCR) targeting the attached DNA tag.

  • Data Analysis: Plot the amount of bound kinase versus the concentration of the test compound. Calculate the Kd using a standard Hill equation dose-response curve fit.

Protocol 4.3: In Vitro Cell Viability Assessment (WST-1 Assay)

Objective: Evaluate anti-proliferative efficacy against prostate cancer cell lines (PC-3 and DU145). Causality & Rationale: The WST-1 assay measures the cleavage of a tetrazolium salt to a soluble formazan dye by the succinate-tetrazolium reductase system in the mitochondrial respiratory chain. Unlike the classic MTT assay, WST-1 yields a water-soluble product, eliminating the need for a solubilization step (e.g., using SDS or DMSO). This reduces technical variability and pipetting errors, making it superior for the precise IC50 determination of highly lipophilic compounds like cycloartane-3,24,25-triol.

Step-by-Step Workflow:

  • Cell Seeding: Seed PC-3 and DU145 cells in 96-well plates at a density of 5,000 cells/well in 100 μL of complete culture medium (RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of cycloartane-3,24,25-triol. Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat the cells for 72 hours.

  • WST-1 Addition: Add 10 μL of WST-1 reagent directly to each well.

  • Incubation: Incubate the plates for an additional 2 to 4 hours under standard culture conditions.

  • Measurement: Read the absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 (typically ~1.67 μM for DU145 and ~2.22 μM for PC-3) using non-linear regression analysis [2].

References

  • PubChem. "Cycloartane-3,24,25-triol - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • Lowe, H.I.C., et al. "Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro". Cancer Cell International. URL:[Link]

  • FooDB. "Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807)". The Metabolomics Innovation Centre. URL:[Link]

  • ACS Publications. "Chemical Properties-Based Deep Learning Models for Recommending Rational Daily Diet Combinations to Diabetics Through Large-Scale Virtual Screening". Journal of Agricultural and Food Chemistry / ACS Omega. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Quantification of Cycloartane-3,24,25-triol

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Scientific Context

Cycloartane-3,24,25-triol (C₃₀H₅₂O₃) is a highly bioactive tetracyclic triterpenoid naturally occurring in medicinal plants such as Tillandsia recurvata (Jamaican ball moss)[1]. In recent oncological research, this compound has emerged as a highly selective, ATP-competitive inhibitor of MRCKα kinase (Kd₅₀ = 0.26 μM), demonstrating profound efficacy in inducing cell cycle arrest and reducing the viability of PC-3 and DU145 prostate cancer cell lines[2].

For drug development professionals, the transition from botanical isolate to standardized therapeutic agent requires robust, reproducible quantification. However, the structural nature of cycloartane-3,24,25-triol presents a distinct analytical challenge: it entirely lacks conjugated double bonds or aromatic rings[3]. As a Senior Application Scientist, I have designed this protocol to overcome the inherent "chromophore deficiency" of this molecule, utilizing low-wavelength UV detection paired with highly specific chromatographic conditions to ensure accurate, interference-free quantification.

Methodological Rationale: The Causality of Chromatographic Choices

In analytical chemistry, every parameter must be an intentional response to the molecule's physicochemical properties.

  • Detector Selection (Low-UV at 205 nm): Because cycloartane-3,24,25-triol lacks an extended π-electron system, it does not absorb light in the standard UV range (250–280 nm). We must rely on the end-absorption of the triterpenoid core and hydroxyl auxochromes[4]. Detection is strictly optimized at 205 nm.

  • Mobile Phase Causality (Acetonitrile vs. Methanol): At 205 nm, solvent selection is the most critical variable. Methanol has a UV cutoff of 205 nm, meaning it absorbs heavily at our target wavelength, causing massive baseline drift and noise. Therefore, Acetonitrile (UV cutoff = 190 nm) paired with ultra-pure LC-MS grade water (UV cutoff < 190 nm) is mandatory to maintain a high Signal-to-Noise (S/N) ratio.

  • Stationary Phase (Double End-Capped C18): The molecule possesses three hydroxyl groups (at positions 3, 24, and 25)[3]. If a standard C18 column is used, these hydroxyls will engage in secondary hydrogen bonding with residual, unreacted silanols on the silica support, resulting in severe peak tailing. A high-density, double end-capped C18 column chemically shields these silanols, ensuring a symmetric Gaussian peak (Tailing factor < 1.5).

Analytical Workflow

HPLC_Workflow A 1. Sample Extraction (Methanolic Extraction & Filtration) B 2. Chromatographic Separation (End-capped C18, ACN:H2O) A->B C 3. Low-UV Detection (λ = 205 nm) B->C D 4. Data Integration (System Suitability & Quantification) C->D

Fig 1. End-to-end HPLC-UV analytical workflow for Cycloartane-3,24,25-triol quantification.

Experimental Protocol

Chromatographic Conditions

To ensure reproducibility across different laboratories, the following parameters must be strictly adhered to.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µm (Double end-capped)End-capping prevents secondary silanol interactions with the triol groups, ensuring peak symmetry.
Mobile Phase Acetonitrile : Water (80:20, v/v)Isocratic elution. ACN's 190 nm UV cutoff is essential for baseline stability at the 205 nm detection wavelength.
Flow Rate 1.0 mL/minProvides the optimal linear velocity for a 4.6 mm ID column, balancing resolution and analysis time.
Detection UV at 205 nmCaptures the far-UV end-absorption of the triterpenoid skeleton.
Column Temp. 30°CReduces mobile phase viscosity and standardizes retention times against ambient laboratory fluctuations.
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient sensitivity (S/N > 10 for LOQ).
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of cycloartane-3,24,25-triol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile. Sonicate for 5 minutes.

  • Working Standards: Dilute the stock solution with Acetonitrile to create a calibration curve spanning 5.0 µg/mL to 100.0 µg/mL.

  • Sample Preparation (Botanical Extract): Weigh 100 mg of the dried extract into a centrifuge tube. Add 5.0 mL of Acetonitrile. Vortex for 2 minutes, then sonicate at room temperature for 15 minutes. Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. (Note: PTFE is chosen over Nylon to prevent extractables from leaching into the strong organic solvent).

The Self-Validating Analytical Sequence

A protocol is only trustworthy if it defines the criteria for its own success before unknown samples are analyzed. Program your chromatography data system (CDS) to execute the following sequence:

  • Injections 1-2 (Blanks): Inject mobile phase. Validation check: Ensures a stable baseline and confirms zero carryover at the analyte's retention time.

  • Injections 3-7 (System Suitability Test - SST): Inject the 50 µg/mL working standard five times. Validation check: The system is only valid if Peak Area %RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 5000.

  • Injections 8-17 (Unknown Samples): Acquire data for experimental samples.

  • Injection 18 (Bracketing Standard): Re-inject the 50 µg/mL standard. Validation check: The peak area must be within ±2.0% of the average area from the initial SST. If it fails, the system has drifted, and the preceding 10 samples must be re-analyzed.

Method Validation and Quantitative Data

When executed according to the self-validating sequence above, the method yields robust performance metrics suitable for pharmaceutical quality control.

Table 2: Representative Method Validation Parameters

Validation ParameterObserved ValueAcceptance Criteria (ICH Q2)
Linear Range 5.0 - 100.0 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 1.5 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 5.0 µg/mLSignal-to-Noise (S/N) ≥ 10, Precision RSD ≤ 5%
Intra-day Precision (Area %RSD) 1.2%≤ 2.0% (n=6)
Inter-day Precision (Area %RSD) 1.8%≤ 2.0% (n=6 over 3 days)
Recovery (Accuracy) 98.5% - 101.2%95.0% - 105.0% at 3 concentration levels

Pharmacological Context: Mechanism of Action

Understanding the biological application of the analyte provides critical context for drug development. Cycloartane-3,24,25-triol demonstrates highly targeted anti-cancer activity[2]. Unlike broad-spectrum cytotoxins, it acts as a competitive inhibitor at the ATP-binding site of MRCKα (Myotonic dystrophy kinase-related Cdc42-binding kinase alpha). MRCKα is an essential regulator of the actin-myosin cytoskeletal network. By inhibiting this kinase, cycloartane-3,24,25-triol disrupts the structural integrity required for cancer cell proliferation, leading to cell cycle arrest and apoptosis in prostate cancer models[1][2].

Mechanism C3T Cycloartane-3,24,25-triol (Bioactive Isolate) MRCK MRCKα Kinase (ATP-site Competition) C3T->MRCK Kd50 = 0.26 μM Cytoskeleton Cytoskeletal Dysregulation (Actin-Myosin Network) MRCK->Cytoskeleton Kinase Inhibition Apoptosis Reduced Cell Viability (PC-3 & DU145 Prostate Cancer) Cytoskeleton->Apoptosis Cell Cycle Arrest

Fig 2. Pharmacological pathway of Cycloartane-3,24,25-triol in prostate cancer cell lines.

References

  • Title: Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro Source: PubMed (nih.gov) URL: [Link]

  • Title: Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 Source: PubChem (nih.gov) URL: [Link]

  • Title: Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production Source: ACS Omega (acs.org) URL: [Link]

  • Title: (PDF) Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro Source: ResearchGate URL: [Link]

Sources

Application

Application Note: High-Yield Isolation and Chromatographic Purification of Cycloartane-3,24,25-triol

Target Audience: Natural Product Chemists, Pharmacognosists, and Oncology Drug Development Professionals Compound Classification: Cycloartane-type Triterpenoid Introduction & Mechanistic Rationale Cycloartane-3,24,25-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Oncology Drug Development Professionals Compound Classification: Cycloartane-type Triterpenoid

Introduction & Mechanistic Rationale

Cycloartane-3,24,25-triol is a highly bioactive pentacyclic triterpenoid naturally occurring in plant matrices such as Euphorbia denticulata, Chrysanthemum morifolium, and Tillandsia recurvata. In recent oncological screening, this compound has emerged as a potent, selective inhibitor of Myotonic dystrophy kinase-related Cdc42-binding kinase (MRCKα).

Because MRCKα regulates the actin cytoskeleton, its inhibition directly impairs tumor cell motility and invasion, making cycloartane-3,24,25-triol a highly valuable lead compound for metastatic prostate cancer therapies . To support preclinical pharmacokinetics and structural-activity relationship (SAR) studies, researchers require isolates of exceptional purity (>98%).

The following protocol details a scalable, self-validating downstream processing methodology to isolate this specific triterpenoid from crude plant biomass, utilizing orthogonal chromatographic techniques to resolve closely related stereoisomers.

Pathway Drug Cycloartane-3,24,25-triol MRCK MRCKα Kinase Drug->MRCK Inhibits (Kd=0.26μM) LIMK LIMK 1 MRCK->LIMK Activates Actin Actin Cytoskeleton Reorganization LIMK->Actin Regulates Metastasis Tumor Cell Motility & Invasion Actin->Metastasis Promotes

Mechanism of action: Cycloartane-3,24,25-triol inhibits MRCKα to prevent tumor invasion.

Quantitative Profile & Target Metrics

Before initiating extraction, it is critical to understand the physicochemical parameters of the target molecule. Its three hydroxyl groups (at positions 3, 24, and 25) dictate its moderate polarity, guiding our choice of liquid-liquid partitioning and normal-phase chromatography.

Table 1: Physicochemical & Pharmacological Profile
ParameterValueReference / Source
Chemical Formula C30H52O3
Molecular Weight 460.7 g/mol
Monoisotopic Mass 460.3916 Da
Primary Target MRCKα Kinase
Binding Affinity (Kd) 0.26 μM
PC-3 Cell Viability (IC50) 2.04 ± 0.28 μM
DU145 Cell Viability (IC50) 1.56 ± 0.18 μM

Upstream Processing: Extraction and Fractionation

The isolation workflow relies on a polarity-guided fractionation strategy. By systematically increasing the polarity of the extraction solvents, we can isolate the moderately polar cycloartane-3,24,25-triol from highly non-polar waxes and highly polar glycosides.

IsolationWorkflow A Plant Biomass (e.g., E. denticulata) B Methanol Extraction (Reflux, 3x) A->B C Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) B->C Crude Extract D Ethyl Acetate Fraction (Triterpene-enriched) C->D Medium Polarity E Silica Gel Chromatography (Hexane:EtOAc Gradient) D->E F TLC-Guided Pooling (Anisaldehyde-H2SO4) E->F G Preparative HPLC (YMC-Pack-Sil, Normal Phase) F->G Target Sub-fractions H Cycloartane-3,24,25-triol (>98% Purity) G->H Isomeric Resolution

Workflow for the isolation of cycloartane-3,24,25-triol from plant matrices.

Step 1: Biomass Maceration
  • Preparation: Pulverize 1.0 kg of air-dried aerial plant parts to a fine powder (40-mesh) to maximize surface area.

  • Extraction: Suspend the biomass in 5.0 L of HPLC-grade Methanol (MeOH). Macerate under reflux at 60 °C for 4 hours. Repeat this process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator (40 °C water bath) until a viscous crude extract is formed.

    • Causality Note: Methanol is a universal solvent that penetrates the plant cell wall efficiently, extracting a broad spectrum of metabolites including the target triterpenes.

Step 2: Liquid-Liquid Partitioning
  • Suspension: Suspend the crude methanolic extract in 500 mL of distilled water.

  • Defatting (Hexane): Partition sequentially with n-Hexane (3 × 500 mL).

    • Causality Note: Hexane removes non-polar interfering compounds (chlorophylls, cuticular waxes, and sterols) that would otherwise irreversibly foul downstream silica and HPLC columns.

  • Target Extraction (EtOAc): Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL).

    • Causality Note: Cycloartane-3,24,25-triol partitions preferentially into the EtOAc layer due to the hydrogen-bonding capacity of its three hydroxyl groups. Highly polar saponins and glycosides remain in the aqueous layer.

  • Drying: Dry the EtOAc fraction over anhydrous sodium sulfate ( Na2​SO4​ ) and concentrate in vacuo.

Downstream Processing: Chromatographic Purification

Step 3: Primary Fractionation via Silica Gel
  • Column Preparation: Pack a glass column (50 mm ID × 500 mm) with 100-200 mesh normal-phase silica gel using the dry-packing method.

  • Loading: Dissolve the dried EtOAc fraction in a minimal volume of Hexane/EtOAc and load it onto the column bed.

  • Elution: Elute using a step gradient of Hexane:EtOAc. Collect 250 mL fractions.

Table 2: Silica Gel Step-Gradient Parameters

Step Mobile Phase (Hexane:EtOAc) Volume (L) Target Eluate
1 90:10 1.0 Residual non-polar lipids
2 70:30 2.0 Mono- and di-hydroxylated triterpenes
3 50:50 3.0 Tri-hydroxylated cycloartanes (Target)

| 4 | 0:100 | 1.0 | Highly polar flavonoids/phenolics |

  • TLC Pooling (Self-Validation): Spot fractions on silica gel 60 F254 plates. Develop with Hexane:EtOAc (1:1). Spray with anisaldehyde-sulfuric acid reagent and heat at 105 °C for 5 minutes.

    • Validation Checkpoint: Pool fractions exhibiting distinct purple/pink spots (characteristic of the triterpenoid backbone) at an Rf value of ~0.45.

Step 4: High-Resolution Polish via Preparative HPLC

Because cycloartane-3,24,25-triol often co-elutes with its stereoisomers (e.g., 24R vs. 24S configurations) or structurally similar taraxastane derivatives , normal-phase preparative HPLC is strictly required for final polishing.

Table 3: Preparative HPLC Parameters

Parameter Specification Mechanistic Rationale
Column YMC-Pack-Sil (250 × 20 mm, 5 μm) Normal-phase silica resolves stereoisomers based on subtle spatial differences in hydroxyl group hydrogen-bonding.

| Mobile Phase | Hexane : EtOAc (60:40, Isocratic) | Provides optimal k′ (retention factor) for tri-hydroxylated species. | | Flow Rate | 10.0 mL/min | Scaled appropriately for a 20 mm ID column to maintain theoretical plates. | | Detection | ELSD (Evaporative Light Scattering) | Cycloartanes lack a conjugated π -system, rendering standard UV detection (254 nm) ineffective. |

  • Injection: Filter the pooled silica fraction through a 0.45 μm PTFE syringe filter. Inject 500 μL aliquots.

  • Collection: Collect the major peak eluting at the established retention time for the triol.

  • Lyophilization: Remove solvents under a stream of high-purity nitrogen gas to yield the purified compound as an amorphous white powder.

Protocol Validation & Quality Control

To ensure the integrity of the isolated cycloartane-3,24,25-triol, the system must be self-validating. Perform the following spectroscopic analyses on the final isolate:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

    • Expected Result: Run in positive ion mode. The spectrum must display a dominant sodiated adduct peak at m/z 483.3811 [M+Na]+ (Calculated for C30​H52​O3​Na : 483.3814).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H-NMR (CDCl3, 400 MHz): The defining structural feature of the cycloartane skeleton is the cyclopropane ring at C-9/C-19. Look for the characteristic pair of doublets representing the non-equivalent methylene protons of the cyclopropane ring at δ ~0.33 and 0.55 ppm ( J≈4.0 Hz).

    • 13C-NMR: Confirm the presence of exactly 30 carbon resonances, with three oxygenated carbons (C-3, C-24, C-25) appearing in the δ 70.0 - 80.0 ppm region.

Passing these QC gates confirms the successful isolation of >98% pure cycloartane-3,24,25-triol, ready for downstream kinase inhibition assays or cell-line testing.

References

  • PubChem Compound Summary for CID 5270670, Cycloartane-3,24,25-triol. National Center for Biotechnology Information.[Link]

  • Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell International, 2012 Nov 14;12(1):46.[Link]

  • Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCKα kinase and demonstrates anti prostate cancer activity in vitro. AACR Journals, Cancer Research (2012) 72 (4_Supplement).[Link]

  • A New Taraxastane Triterpene from Euphorbia Denticulata with Cytotoxic Activity Against Prostate Cancer Cells. Jundishapur Journal of Natural Pharmaceutical Products, 2018. [Link]

Method

Application Note: Semi-Synthetic Derivatization and Biological Evaluation of Cycloartane-3,24,25-triol Derivatives

Introduction & Mechanistic Rationale Cycloartane triterpenoids, distinguished by their unique 9,19-cyclolanostane skeleton, are pivotal intermediates in plant sterol biosynthesis and exhibit profound pharmacological prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cycloartane triterpenoids, distinguished by their unique 9,19-cyclolanostane skeleton, are pivotal intermediates in plant sterol biosynthesis and exhibit profound pharmacological properties. Among this class, cycloartane-3,24,25-triol has emerged as a highly promising scaffold for oncology and immunology applications. It is naturally isolated from species such as Euphorbia denticulata and Tillandsia recurvata[1][2], but natural extraction yields are often insufficient for extensive clinical evaluation.

The rationale for semi-synthetic derivatization of cycloartane-3,24,25-triol focuses on three specific functional handles: the 3β-hydroxyl group and the 24,25-diol system on the aliphatic side chain.

  • C-24/C-25 Modification: The vicinal diol is highly polar and susceptible to metabolic oxidation. Masking this region (e.g., via acetonide formation) restricts side-chain conformational flexibility, which is often required to improve binding affinity within kinase active sites[3].

  • C-3 Modification: Oxidation of the 3β-hydroxyl to a 3-oxo group, or its subsequent esterification, modulates the overall lipophilicity of the molecule, directly impacting cellular permeability and targeted protein binding[2].

Recent high-throughput kinase screening has identified cycloartane-3,24,25-triol as a highly selective, ATP-competitive inhibitor of MRCKα kinase (Myotonic dystrophy kinase-related Cdc42-binding kinase alpha), a critical regulator of actin cytoskeletal dynamics whose dysregulation drives prostate cancer cell migration and invasion[4].

Experimental Workflows & Protocols

To overcome the low natural abundance of cycloartane-3,24,25-triol, researchers utilize semi-synthetic routes starting from more abundant precursors like 24,25-epoxide-3-cycloartanol. Below are the validated, step-by-step methodologies for synthesizing the triol and its downstream derivatives.

Protocol A: Regioselective Epoxide Ring Opening to Cycloartane-3,24,25-triol

Causality Check: Direct hydrolysis of the 24,25-epoxide often leads to unwanted elimination byproducts or skeletal rearrangements. Utilizing a sterically hindered Grignard-amide complex (methylmagnesium N-cyclohexylisopropylamide) ensures regioselective nucleophilic attack at C-24, yielding the desired triol with high stereofidelity[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under argon. Dissolve 24,25-epoxycycloartan-3β-ol (1.0 eq, 5.0 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0°C.

  • Reagent Addition: Dropwise, add methylmagnesium N-cyclohexylisopropylamide (1.5 eq, 7.5 mmol) via a syringe pump over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the less polar epoxide spot confirms completion.

  • Quenching & Extraction: Quench the reaction carefully with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to yield pure cycloartane-3β,24,25-triol.

Protocol B: Synthesis of 3-Oxo-24,25-Acetonide Derivatives

Causality Check: To oxidize the C-3 hydroxyl without cleaving or over-oxidizing the sensitive 24,25-vicinal diol, the diol must first be protected. Acetonide formation selectively masks the 24,25-hydroxyls due to their spatial proximity. Subsequent oxidation utilizes Dess-Martin Periodinane (DMP), a mild oxidant chosen specifically because it operates under non-acidic conditions, thereby preventing the premature deprotection of the acetonide group[3].

Step-by-Step Methodology:

  • Acetonide Protection: Suspend cycloartane-3,24,25-triol (1.0 eq) in 20 mL of dry acetone. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir for 2 hours at room temperature. Quench with saturated NaHCO₃ and extract with dichloromethane (DCM).

  • Oxidation: Dissolve the isolated 24,25-acetonide intermediate in 15 mL of anhydrous DCM. Cool to 0°C.

  • DMP Addition: Add Dess-Martin periodinane (1.2 eq) in small portions. Stir for 1.5 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with a 1:1 mixture of saturated Na₂S₂O₃ and NaHCO₃. Extract with DCM, dry, and concentrate to yield the 24,25-acetonide-cycloartan-3-one derivative.

SyntheticWorkflow Precursor 24,25-Epoxycycloartan-3β-ol RingOpening Ring Opening (MeMg N-cyclohexylisopropylamide) Precursor->RingOpening Triol Cycloartane-3,24,25-triol RingOpening->Triol Acetonide Acetonide Protection (Acetone, p-TsOH) Triol->Acetonide Protected 24,25-Acetonide Intermediate Acetonide->Protected Oxidation C-3 Oxidation (Dess-Martin Periodinane) Protected->Oxidation Product 24,25-Acetonide-cycloartan-3-one Oxidation->Product

Caption: Workflow for the semi-synthesis of cycloartane-3,24,25-triol and its 3-oxo derivatives.

Biological Evaluation & Signaling Pathways

Cycloartane-3,24,25-triol and its derivatives have been rigorously evaluated for their anti-proliferative properties against human prostate cancer and leukemia cell lines[1][2][4].

Mechanism of Action: MRCKα Kinase Inhibition

In prostate cancer, the hyperactivation of Cdc42 leads to the downstream activation of MRCKα. MRCKα subsequently phosphorylates the Myosin Light Chain (MLC), driving actomyosin contractility and facilitating tumor cell migration and metastasis. Cycloartane-3,24,25-triol acts as a highly selective, ATP-competitive inhibitor of MRCKα, effectively severing this signaling cascade and restoring the tight regulation of normal cellular growth[4].

MRCKPathway Cdc42 Cdc42 (Active) MRCKa MRCKα Kinase Cdc42->MRCKa Activates MLC Myosin Light Chain (Phosphorylation) MRCKa->MLC Phosphorylates Inhibitor Cycloartane-3,24,25-triol Derivatives Inhibitor->MRCKa Inhibits (ATP-competitive) Actin Actomyosin Contractility & Cell Migration MLC->Actin Promotes

Caption: Inhibition of the Cdc42/MRCKα signaling pathway by cycloartane-3,24,25-triol derivatives.

Quantitative Data Summary

The table below summarizes the in vitro efficacy of cycloartane-3,24,25-triol and related triterpenoid derivatives across different biochemical and cellular assays[1][2][4].

CompoundMRCKα Kinase Kd50 (μM)PC-3 Cell Line IC50 (μM)DU145 Cell Line IC50 (μM)K562 Leukemia IC50 (μM)
Cycloartane-3,24,25-triol 0.262.221.67*Active (Broad)
24,25-Dihydroxycycloartan-3-one Not Determined> 20.027.5Active (Moderate)
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid Not DeterminedNot DeterminedNot Determined1.83
12-Taraxast-3β,20,21(α)-triol (Reference)Not DeterminedNot Determined12.2Not Determined

*Note: Variations in DU145 IC50 values (ranging from 1.67 μM to 18.3 μM) have been reported depending on the specific WST-1/MTT assay conditions and exposure times utilized in different laboratory protocols[1][4].

References

  • [5] Title: Synthesis, anti-inflammatory activity and modeling studies of cycloartane-type terpenes derivatives isolated from Parthenium argentatum Source: PubMed (NIH) URL:

  • [1] Title: A New Taraxastane Triterpene from Euphorbia Denticulata with Cytotoxic Activity Against Prostate Cancer Cells Source: Brieflands URL:

  • [4] Title: Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro Source: ResearchGate URL:

  • [2] Title: Antileukemic Activity of Tillandsia recurvata and Some of its Cycloartanes Source: PMC (NIH) URL:

  • [3] Title: (24S)-Cycloartane-3,24,25-triol 24,25-acetonide Source: BioCat GmbH URL:

Sources

Application

sample preparation techniques for cycloartane-3,24,25-triol extraction

An In-Depth Guide to the Extraction of Cycloartane-3,24,25-triol for Research and Drug Development Authored by a Senior Application Scientist This document provides a comprehensive guide to the sample preparation techniq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Extraction of Cycloartane-3,24,25-triol for Research and Drug Development

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the sample preparation techniques for the extraction and purification of cycloartane-3,24,25-triol, a bioactive triterpenoid with significant therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each step to ensure reproducibility and high-purity yields.

Introduction to Cycloartane-3,24,25-triol

Cycloartane-3,24,25-triol is a tetracyclic triterpenoid characterized by a unique cyclopropane ring within its core structure.[1] This class of compounds is widely distributed in the plant kingdom and has garnered considerable interest due to its diverse pharmacological activities. Research has indicated that cycloartane-3,24,25-triol exhibits promising anti-cancer properties, particularly against prostate cancer cell lines, by inhibiting MRCKα kinase.[2][3] Its antitubercular activity against Mycobacterium tuberculosis has also been reported.[4]

The primary challenge in harnessing the therapeutic potential of this molecule lies in its efficient extraction and purification from complex natural matrices. This application note details a systematic approach, from raw sample preparation to the isolation of highly purified cycloartane-3,24,25-triol.

Natural Sources: Cycloartane-3,24,25-triol and related cycloartane triterpenoids have been isolated from a variety of plant species, including:

  • Mangifera indica (mango)[1]

  • Chrysanthemum morifolium (chrysanthemum)[1][4]

  • Dysoxylum malabaricum[5][6]

  • Curculigo orchioides[7][8]

  • Commiphora myrrha[9][10]

  • Parthenium argentatum (guayule)[11][12]

Strategic Overview of Extraction and Purification

The isolation of cycloartane-3,24,25-triol is a multi-step process that leverages the compound's physicochemical properties, primarily its polarity, to separate it from other phytochemicals. The general workflow involves an initial crude extraction followed by a series of partitioning and chromatographic steps to achieve high purity.

Below is a diagram illustrating the overall workflow for the extraction and purification of cycloartane-3,24,25-triol.

Extraction_Workflow cluster_0 Phase 1: Initial Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis & Verification PlantMaterial Dried & Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Maceration with MeOH/CH2Cl2) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions Polarity-Based Fractions (e.g., n-Hexane, EtOAc, n-BuOH) Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography Fractions->ColumnChromatography SubFractions Enriched Sub-fractions ColumnChromatography->SubFractions HPLC Preparative HPLC (RP-C18) SubFractions->HPLC PureCompound Pure Cycloartane-3,24,25-triol HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for cycloartane-3,24,25-triol extraction.

Detailed Protocols and Methodologies

Part 3.1: Sample Preparation and Initial Solvent Extraction

Rationale: The initial step aims to extract a broad range of compounds, including the target triterpenoid, from the dried plant material. The choice of solvent is critical; a combination of polar and non-polar solvents is often used to maximize the extraction efficiency of moderately polar triterpenoids. Methanol or ethanol effectively extracts a wide array of secondary metabolites, while dichloromethane or chloroform can enhance the solubility of less polar compounds.[1][5]

Protocol: Maceration Extraction

  • Plant Material Preparation: Collect the desired plant parts (e.g., rhizomes, bark, flowers) and air-dry them in a well-ventilated area, protected from direct sunlight, until they are brittle.[7] Grind the dried material into a fine powder to increase the surface area for solvent penetration.

  • Maceration: Submerge the powdered plant material (e.g., 1 kg) in a suitable solvent or solvent mixture, such as methanol (MeOH) or a dichloromethane-methanol (CH2Cl2-MeOH, 1:1 v/v) solution, in a large container. A common ratio is 1:10 (w/v) of plant material to solvent.[5][7]

  • Extraction: Seal the container and let it stand at room temperature for 24-72 hours with occasional agitation.[7] This allows the solvent to penetrate the plant cells and dissolve the target compounds.

  • Filtration and Concentration: Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue. Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Part 3.2: Solvent-Solvent Partitioning for Fractionation

Rationale: Solvent-solvent partitioning is a crucial step to simplify the complex crude extract into fractions with varying polarities. This technique separates compounds based on their differential solubility in two immiscible liquid phases. A typical approach involves sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[7][11] Cycloartane triterpenoids, being moderately polar, are often enriched in the ethyl acetate fraction.

Solvent_Partitioning cluster_0 Partitioning Steps cluster_1 Resulting Fractions CrudeExtract Crude MeOH Extract (Suspended in Water) Hexane Partition with n-Hexane CrudeExtract->Hexane EtOAc Partition with Ethyl Acetate (EtOAc) Hexane->EtOAc Aqueous layer HexaneFraction n-Hexane Fraction (Non-polar compounds) Hexane->HexaneFraction Non-polar layer BuOH Partition with n-Butanol (n-BuOH) EtOAc->BuOH Aqueous layer EtOAcFraction EtOAc Fraction (Moderately polar compounds, Target Enriched) EtOAc->EtOAcFraction Organic layer BuOHFraction n-BuOH Fraction (Polar compounds) BuOH->BuOHFraction Organic layer AqueousFraction Aqueous Fraction (Highly polar compounds) BuOH->AqueousFraction Aqueous layer

Caption: Logic of sequential solvent-solvent partitioning.

Protocol: Liquid-Liquid Partitioning

  • Suspension: Suspend the dried crude extract in distilled water to form an aqueous suspension.

  • Partitioning with n-Hexane: Transfer the suspension to a separatory funnel and add an equal volume of n-hexane. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat this process three times. Combine the n-hexane layers, which contain highly non-polar compounds like fats and waxes, and evaporate the solvent.

  • Partitioning with Ethyl Acetate: To the remaining aqueous layer in the separatory funnel, add an equal volume of ethyl acetate (EtOAc). Shake, allow to separate, and drain the aqueous layer. Repeat this partitioning three times. Combine the EtOAc layers, which are expected to be enriched with cycloartane-3,24,25-triol, and evaporate the solvent.[7]

  • Partitioning with n-Butanol: The remaining aqueous layer can be further partitioned with n-butanol (n-BuOH) to isolate more polar compounds, such as saponins.

  • Fraction Selection: The resulting fractions (n-hexane, EtOAc, n-BuOH, and aqueous) should be tested for the presence of the target compound, for example, using Thin Layer Chromatography (TLC) against a reference standard if available. The EtOAc fraction is typically carried forward for further purification.[7]

Part 3.3: Chromatographic Purification

Rationale: While partitioning enriches the target compound, chromatographic techniques are necessary for its isolation to high purity. Column chromatography with silica gel is a common first step, separating compounds based on their differential adsorption to the stationary phase.[9] For final purification, High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase (RP-C18) column, offers higher resolution.[11]

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a glass column packed with silica gel (230-400 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry solvent.[13]

  • Sample Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient system starts with 100% n-hexane and gradually increases the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 98:2 to 0:100 v/v).[11]

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).

  • TLC Monitoring: Monitor the collected fractions using TLC with a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3 v/v) and visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.[12] Combine the fractions that show a similar TLC profile and contain the target compound.

Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase for the separation of cycloartane triterpenoids is a mixture of methanol and water (MeOH:H2O) or acetonitrile and water.[11] The optimal ratio should be determined through analytical HPLC first. For example, an isocratic elution with 85:15 (v/v) MeOH:H2O can be effective.[11]

  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Purification: Inject the sample onto the column and collect the peaks corresponding to the retention time of cycloartane-3,24,25-triol.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC and confirm its identity through spectroscopic methods.

Comparative Summary of Purification Parameters

The following table summarizes various chromatographic conditions reported in the literature for the purification of cycloartane triterpenoids.

StageStationary PhaseMobile Phase / EluentReference
Initial Column Chromatography Silica Geln-Hexane / Ethyl Acetate (gradient)[11][12]
Initial Column Chromatography Silica GelDichloromethane / Methanol (gradient)[7]
Initial Column Chromatography Silica GelChloroform / Acetone (gradient)[14]
Gel-Permeation Chromatography Sephadex LH-20Dichloromethane / n-Hexane (4:1, v/v)[11][12]
Final Purification (HPLC) Reversed-Phase C18Methanol / Water (e.g., 85:15, v/v)[11]
Final Purification (HPLC) Reversed-Phase C18Acetonitrile / Water (gradient)[14]

Structural Elucidation and Verification

Rationale: After isolation, it is imperative to confirm the structure and purity of the compound. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.[1][8]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.[1]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between atoms and thus the complete chemical structure of the molecule.[1]

Conclusion

The successful isolation of cycloartane-3,24,25-triol from natural sources hinges on a systematic application of extraction and chromatographic techniques. The protocols outlined in this application note provide a robust framework for obtaining this promising therapeutic agent in high purity. The key to a successful extraction lies in the logical progression from a crude, complex mixture to a single, purified compound, with analytical monitoring at each stage to guide the process. The provided methodologies, grounded in established scientific literature, should serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

  • Jandera, P., et al. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega. Retrieved from [Link]

  • Biopurify. (n.d.). CAS 57586-98-8 | Cycloartane-3,24,25-triol. Retrieved from [Link]

  • Jain, S., et al. (n.d.). Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Wang, M., et al. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. ACS Omega. Retrieved from [Link]

  • Wang, M., et al. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Cycloartane-3,24,25-triol. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega. Retrieved from [Link]

  • Jain, S., et al. (2023). Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. ResearchGate. Retrieved from [Link]

  • Li, S. L., et al. (2016). Six New 9,19-Cycloartane Triterpenoids from Cimicifuga foetida L. PMC - NIH. Retrieved from [Link]

  • Awang, K., et al. (2018). Kleinhospitine E and Cycloartane Triterpenoids from Kleinhovia hospita. PMC - NIH. Retrieved from [Link]

  • Teh, S. S., et al. (2012). Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica. ResearchGate. Retrieved from [Link]

  • Lowe, H. I. C., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. PubMed. Retrieved from [Link]

  • Lowe, H. I. C., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. ResearchGate. Retrieved from [Link]

  • Zengin, G., et al. (2026). Cycloartane-Type Saponins, Phytochemical-Rich Extracts, and Sub-Extracts from Astragalus noeanus Boiss. Exhibit In Vitro and In Silico Effects on Glucose Metabolism. MDPI. Retrieved from [Link]

  • Li, G., et al. (n.d.). Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces a. Spandidos Publications. Retrieved from [Link]

  • Akihisa, T., et al. (n.d.). Biotransformation of Cycloartane-Type Triterpenes by the Fungus Glomerella fusarioides. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). Cycloartane-3,24,25-triol — Chemical Substance Information. Retrieved from [Link]

  • International Olive Council. (n.d.). DOCUMENT TECHNIQUE. Retrieved from [Link]

  • ResearchGate. (2025). Cycloartane Triterpenes from the Leaves of Aglaia harmsiana. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells. Retrieved from [Link]

Sources

Method

Application Note: Cycloartane-3,24,25-triol as a Standardized Biomarker in Pharmacognosy for Anti-Cancer Phytotherapeutics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Biomarker Standardization, UPLC-MS/MS Quantification, and Pharmacological Validation Executive Summary & Pharmacognos...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Biomarker Standardization, UPLC-MS/MS Quantification, and Pharmacological Validation

Executive Summary & Pharmacognostic Significance

In the transition from traditional herbal medicine to evidence-based pharmacognosy, the identification and validation of robust chemical biomarkers are paramount. Cycloartane-3,24,25-triol (C₃₀H₅₂O₃), a naturally occurring cycloartane-type triterpenoid, has emerged as a critical biomarker for standardizing extracts from plants such as Tillandsia recurvata (Jamaican ball moss) and Mangifera indica.

Unlike ubiquitous plant sterols, cycloartane-3,24,25-triol exhibits highly specific pharmacological activity. It functions as a potent, competitive inhibitor of MRCKα (Myotonic dystrophy kinase-related Cdc42-binding kinase) , a key regulator of the actin cytoskeleton implicated in prostate cancer cell invasion and metastasis . By utilizing this compound as a biomarker, researchers can establish a direct, causal link between the phytochemical profile of a plant extract and its anti-tumor efficacy, creating a self-validating system for botanical drug development.

Mechanistic Grounding: The MRCKα Inhibition Pathway

To utilize a molecule as a biomarker, one must understand its biological mechanism of action. Cycloartane-3,24,25-triol directly targets the ATP-binding pocket of MRCKα (K_d = 0.26 µM). In aggressive malignancies like prostate cancer (PC-3 and DU145 cell lines), overactive MRCKα phosphorylates LIMK1, which in turn phosphorylates and inactivates cofilin. This cascade drives aberrant actin cytoskeleton remodeling, facilitating tumor motility and invasion .

By inhibiting MRCKα, cycloartane-3,24,25-triol severs this signaling axis. The diagram below illustrates this causal relationship, which serves as the foundation for the biological validation protocols detailed in Section 4.

G2 C Cycloartane-3,24,25-triol M MRCKα Kinase C->M Competitive Inhibition L LIMK1 M->L Phosphorylates CF Cofilin L->CF Phosphorylates A Actin Cytoskeleton Remodeling CF->A Regulates

Caption: Mechanism of action: Cycloartane-3,24,25-triol inhibits MRCKα, preventing actin remodeling.

Analytical Strategy: Causality in Workflow Design

The quantification of cycloartane-3,24,25-triol presents significant analytical challenges. Because triterpenoids lack conjugated double-bond systems, they do not possess a strong UV chromophore, rendering standard HPLC-UV methods insensitive and highly susceptible to matrix interference from co-eluting flavonoids.

The Solution: We employ Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) .

  • Ionization Causality: By utilizing Electrospray Ionization in positive mode (ESI+), we leverage the three hydroxyl groups of the biomarker to form stable dehydrated protonated ions [M+H−H2​O]+ or sodium adducts [M+Na]+ .

  • Clean-up Causality: Plant matrices contain chlorophylls and tannins that cause severe ion suppression in MS. A C18 Solid Phase Extraction (SPE) step is mandatory to retain the non-polar cycloartanes while washing away polar interferents, ensuring reproducible recovery.

G A Raw Plant Material (e.g., Tillandsia recurvata) B Ultrasonic Extraction (80% Methanol) A->B C SPE Clean-up (C18 Cartridge) B->C D UPLC-MS/MS Analysis (ESI+ MRM Mode) C->D E Biomarker Quantification (Cycloartane-3,24,25-triol) D->E F Pharmacological Validation (MRCKα Kinase Assay) E->F

Caption: Self-validating workflow for extraction, quantification, and validation of the biomarker.

Standardized Experimental Protocols

Protocol A: Matrix-Mitigated Extraction and SPE Clean-up

This protocol ensures the quantitative recovery of the biomarker while eliminating ion-suppressing artifacts.

  • Tissue Disruption: Pulverize lyophilized plant material (e.g., Tillandsia recurvata aerial parts) to a fine powder (<40 mesh) to maximize solvent contact area.

  • Ultrasonic-Assisted Extraction (UAE): Suspend 1.0 g of powder in 20 mL of 80% Methanol (v/v). Sonicate for 30 minutes at 35°C.

    • Causality: UAE generates cavitation-induced shear forces that disrupt plant cell walls efficiently without thermally degrading the triterpenoid structure. 80% methanol provides the optimal dielectric constant to solubilize the moderately non-polar cycloartane.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 10 minutes. Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition: Pass 5 mL of 100% Methanol followed by 5 mL of HPLC-grade water through a 500 mg C18 SPE cartridge.

    • Load: Apply 2 mL of the extract supernatant.

    • Wash: Elute with 5 mL of 20% Methanol to remove polar flavonoids, sugars, and tannins.

    • Elute: Elute the target biomarker with 5 mL of 100% Methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase for UPLC-MS/MS.

Protocol B: UPLC-MS/MS Quantification

This protocol provides high-specificity quantification using Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Inject 2 µL of the reconstituted sample onto a C18 column (1.7 µm, 2.1 × 100 mm) maintained at 40°C.

  • Mobile Phase Configuration:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid buffers the mobile phase to suppress the ionization of residual acidic matrix components while acting as a proton donor to facilitate the formation of [M+H−H2​O]+ precursor ions, vastly improving the signal-to-noise ratio .

  • Gradient Elution: 40% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode): Monitor the specific transitions outlined in the Data Presentation section.

Protocol C: Biological Validation (MRCKα Kinase Inhibition)

A self-validating step to confirm that the chemically quantified biomarker retains its biologically active 3D conformation.

  • Assay Setup: In a 384-well plate, combine 5 µL of recombinant MRCKα kinase (10 ng/well) with 5 µL of the extracted/purified cycloartane-3,24,25-triol (serial dilutions from 10 µM to 0.01 µM).

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (optimized to the Km​ of ATP for MRCKα). Incubate at room temperature for 60 minutes.

  • Detection: Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Read luminescence after 15 minutes.

    • Causality: This competitive binding assay targets the orthosteric ATP-binding site. Measuring residual luminescence from unreacted ATP provides a direct stoichiometric readout of kinase inhibition, free from the downstream signal amplification artifacts often seen in complex cell-based phenotypic assays.

Data Presentation & Reference Tables

Table 1: Optimized UPLC-MS/MS MRM Parameters for Cycloartane-3,24,25-triol

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Cycloartane-3,24,25-triol 443.4 [M+H−H2​O]+ 425.4502540
Cycloartane-3,24,25-triol 443.4 [M+H−H2​O]+ 407.4503040

Note: The primary transition (443.4 → 425.4) represents the sequential loss of water molecules, highly characteristic of polyhydroxylated triterpenes.

Table 2: Biological Activity Profile of Cycloartane-3,24,25-triol

Target / Cell LineAssay TypeMetricValue (µM)Pharmacological Relevance
MRCKα Kinase Biochemical (ATP-competitive) Kd​ 0.26Direct target engagement; prevents actin remodeling.
DU145 Cell Viability (WST-1) IC50​ 1.56 ± 0.18Anti-proliferative efficacy in androgen-independent prostate cancer.
PC-3 Cell Viability (WST-1) IC50​ 2.04 ± 0.28Anti-proliferative efficacy in highly metastatic prostate cancer.

References

  • Title: Antileukemic Activity of Tillandsia recurvata and Some of its Cycloartanes Source: Anticancer Research (IIAR Journals) URL: [Link]

  • Title: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCKα kinase and demonstrates anti prostate cancer activity in vitro Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: New Flavanol and Cycloartane Glucosides from Landoltia punctata Source: Molecules (MDPI) URL: [Link]

Application

Application Note: Preclinical In Vivo Dosing Protocols for Cycloartane-3,24,25-triol

Target Audience: Translational Researchers, Pharmacologists, and Oncology Drug Development Professionals Compound: Cycloartane-3,24,25-triol (MW: 460.7 g/mol ) Primary Indication: Castration-Resistant Prostate Cancer (CR...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Translational Researchers, Pharmacologists, and Oncology Drug Development Professionals Compound: Cycloartane-3,24,25-triol (MW: 460.7 g/mol ) Primary Indication: Castration-Resistant Prostate Cancer (CRPC)

Target Rationale & Mechanistic Pathway

Cycloartane-3,24,25-triol is a naturally occurring triterpenoid, originally isolated from sources such as Tillandsia recurvata (Jamaican ball moss)1[1]. In vitro screening has identified this compound as a highly selective inhibitor of MRCKα (Myotonic dystrophy kinase-related Cdc42-binding kinase alpha)2[2].

MRCKα plays a critical role in regulating the actomyosin cytoskeleton. In aggressive prostate cancers, MRCKα activates downstream effectors like LIM domain kinase 1 (LIMK1), which subsequently drives tumor cell motility, invasion, and metastasis 3[3]. Transitioning this compound from in vitro success to in vivo validation requires a protocol that carefully navigates the inherent lipophilicity of triterpenoids while proving target engagement.

Pathway C3T Cycloartane-3,24,25-triol MRCK MRCKα Kinase C3T->MRCK ATP-competitive Inhibition (Kd = 0.26 µM) LIMK LIMK1 MRCK->LIMK Phosphorylation / Activation Actin Actomyosin Cytoskeleton Remodeling (Tumor Motility & Invasion) LIMK->Actin Drives Metastatic Progression

Fig 1: Mechanistic pathway of Cycloartane-3,24,25-triol inhibiting MRCKα-mediated tumor invasion.

Quantitative Pharmacological Profile

Before initiating animal studies, it is critical to benchmark the in vivo dosing against established in vitro metrics. The table below summarizes the validated pharmacological parameters of Cycloartane-3,24,25-triol[2][3][4].

Pharmacological ParameterValueBiological Target / Cell LineAssay Methodology
Molecular Weight 460.7 g/mol N/APhysicochemical Property
Binding Affinity (Kd) 0.26 µMMRCKα KinaseATP-site Competition Binding
IC₅₀ (Viability) 1.67 – 1.56 µMDU145 (Prostate Cancer)WST-1 Proliferation Assay
IC₅₀ (Viability) 2.22 – 2.04 µMPC-3 (Prostate Cancer)WST-1 Proliferation Assay

*Note: Minor variance in IC₅₀ values exists across literature depending on exact assay conditions and incubation times, but consistently remains in the low micromolar range.

Causality-Driven Experimental Design

To ensure a robust translational study, every experimental variable must be selected based on mechanistic causality rather than convenience.

  • Model Selection (PC-3 Xenografts): PC-3 cells are chosen over LNCaP cells because PC-3 is an androgen-independent cell line with high metastatic potential driven by cytoskeletal dysregulation. This makes it the ideal phenotypic match for an MRCKα inhibitor[3].

  • Administration Route (Intraperitoneal - IP): Triterpenoids are notoriously hydrophobic and often suffer from poor intestinal permeability and rapid hepatic first-pass metabolism 4[4]. IP dosing is mandated for this proof-of-concept to bypass the gut lumen, ensuring systemic exposure and allowing for accurate validation of the pharmacodynamic target.

  • Vehicle Formulation: Injecting lipophilic compounds in purely aqueous solutions causes precipitation, leading to erratic absorption and fatal murine embolisms. We utilize a multi-component cosolvent system (DMSO/PEG300/Tween-80) to maintain the compound in a bioavailable micellar state.

Step-by-Step In Vivo Protocol

Workflow Form 1. Formulation (DMSO/PEG/Tween) Inoc 2. Xenograft (PC-3 in Nude Mice) Form->Inoc Rand 3. Randomization (Tumor ~100 mm³) Inoc->Rand Dose 4. IP Dosing (10-40 mg/kg/day) Rand->Dose Eval 5. Endpoint Analysis (Tumor Vol & IHC) Dose->Eval

Fig 2: Standardized in vivo workflow for evaluating Cycloartane-3,24,25-triol efficacy.

Phase I: Formulation Preparation (Daily)

Compound stability in aqueous mixtures is limited; prepare fresh daily.

  • Primary Dissolution: Weigh out the required mass of Cycloartane-3,24,25-triol and dissolve completely in 10% (v/v) DMSO . Vortex until the solution is entirely clear.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween-80 . Sonicate for 5 minutes. Causality: PEG and Tween act as co-solvents to encapsulate the hydrophobic triol structure, preventing it from "crashing out" during the final step.

  • Aqueous Dilution: Slowly add 45% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing to reach the final dosing volume.

Phase II: Xenograft Establishment
  • Harvest PC-3 cells in the logarithmic growth phase. Wash and resuspend in a 1:1 mixture of cold PBS and Matrigel.

  • Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old male Athymic nude mice (BALB/c-nu).

  • Monitor tumor growth via caliper measurement. Proceed to Phase III when tumors reach an average volume of 100 mm³ (approx. 10-14 days post-inoculation).

Phase III: Dosing Regimen
  • Randomize mice into 5 groups (n=8 per group) to ensure equal baseline tumor volumes across cohorts.

  • Group 1 (Negative Control): Vehicle only (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) IP, daily.

  • Group 2 (Positive Control): Docetaxel, 5 mg/kg IP, twice weekly.

  • Groups 3, 4, 5 (Test Cohorts): Cycloartane-3,24,25-triol at 10 mg/kg, 20 mg/kg, and 40 mg/kg IP, daily for 28 days.

  • Monitor body weight twice weekly. A weight loss of >15% indicates unacceptable systemic toxicity, requiring an immediate dose reduction.

The Self-Validating Matrix (Endpoint Analysis)

A major pitfall in in vivo pharmacology is interpreting a negative result (e.g., lack of tumor shrinkage) strictly as a failure of the drug's mechanism. To ensure this protocol acts as a self-validating system , researchers must extract tumor tissue at Day 28 to measure LIMK1 phosphorylation via Western Blot or Immunohistochemistry (IHC).

Evaluate your data against this causality matrix:

  • Scenario A (Efficacy Achieved): Tumor volume decreases + LIMK1 is unphosphorylated.

  • Scenario B (Pharmacokinetic Failure): Tumor volume increases + LIMK1 remains phosphorylated.

  • Scenario C (Target Bypass / Resistance): Tumor volume increases + LIMK1 is unphosphorylated.

By integrating this PD/PK matrix, every animal yields actionable, authoritative data regardless of the gross anatomical outcome.

References

  • Lowe, H.I.C., Toyang, N.J., Watson, C.T., & Bryant, J. "Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro." Cancer Cell International, 2012. 2

  • Lowe, H.I.C., Toyang, N.J., & Bryant, J. "Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCKα kinase and demonstrates anti prostate cancer activity in vitro." Cancer Research, AACR Special Conference on Advances in Prostate Cancer Research, 2012. 3

  • "Unearthing the Medicinal Properties of Tillandsia recurvata (Ball Moss)." CABI Digital Library, 2014. 1

  • "Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670". PubChem, National Institutes of Health. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Cycloartane-3,24,25-triol

From the Desk of the Senior Application Scientist Welcome to the advanced chromatography troubleshooting center. Analyzing highly hydroxylated triterpenoids like cycloartane-3,24,25-triol presents unique chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced chromatography troubleshooting center. Analyzing highly hydroxylated triterpenoids like cycloartane-3,24,25-triol presents unique chromatographic challenges. While the hydrophobic cycloartane backbone retains well on reversed-phase columns, the presence of multiple polar hydroxyl groups frequently triggers secondary interactions that distort peak symmetry.

This guide is designed to move beyond basic fixes. Here, we dissect the physicochemical causality behind peak tailing and provide a self-validating, step-by-step framework to restore ideal Gaussian peak shapes and ensure quantitative accuracy in your drug development workflows.

Diagnostic Workflow: Root Cause Analysis

Before altering your method, follow this logical progression to isolate whether the tailing is caused by stationary phase chemistry, mobile phase pH, or sample introduction parameters.

G Start Analyze Cycloartane-3,24,25-triol Observe Peak Tailing (Tf > 1.5) CheckSilica Is the Column Type A or Non-Endcapped? Start->CheckSilica SwitchCol Switch to High-Purity Type B or Polar-Embedded C18 CheckSilica->SwitchCol Yes CheckpH Is Mobile Phase pH > 3.0? CheckSilica->CheckpH No SwitchCol->CheckpH AdjustpH Lower pH to ~2.5 (e.g., 0.1% Formic Acid) CheckpH->AdjustpH Yes CheckSolvent Does Sample Diluent Match Initial Mobile Phase? CheckpH->CheckSolvent No AdjustpH->CheckSolvent AdjustSolvent Dilute Sample in Initial Gradient Conditions CheckSolvent->AdjustSolvent No Success Symmetrical Peak Achieved (Tf 1.0 - 1.2) CheckSolvent->Success Yes AdjustSolvent->Success

Troubleshooting workflow for resolving HPLC peak tailing of hydroxylated triterpenoids.

Mechanistic Troubleshooting (FAQs)

Q1: Why does cycloartane-3,24,25-triol exhibit severe peak tailing on standard C18 columns? Cycloartane-3,24,25-triol is a triterpenoid characterized by three distinct hydroxyl (-OH) groups at the 3, 24, and 25 positions[1]. In reversed-phase HPLC, these polar functional groups are highly prone to secondary interactions[2]. While the hydrophobic steroidal backbone interacts with the C18 stationary phase (primary retention), the hydroxyl groups can form strong hydrogen bonds with unreacted, exposed silanol groups (Si-OH) on the silica surface[3]. Because these secondary interactions possess slower desorption kinetics than hydrophobic interactions, a fraction of the analyte molecules lag during elution, creating an asymmetrical trailing edge known as peak tailing[4].

Q2: How do trace metals in the column matrix exacerbate this issue? Older "Type A" silica columns possess a high concentration of trace metals, such as iron and aluminum, embedded within the silica matrix[3]. These metals act as electron-withdrawing groups, significantly increasing the acidity of adjacent free silanols[5]. Highly acidic silanols interact aggressively with polar analytes. To resolve this, it is imperative to use modern "Type B" silica columns, which are synthesized from highly pure tetraethoxysilane (TEOS) and undergo rigorous end-capping procedures to sterically shield residual silanols[4].

Q3: What mobile phase modifications provide the most robust solution for this analyte? The most effective strategy to suppress silanol activity without compromising column longevity is precise mobile phase pH control. Free silanols typically have a pKa around 3.5 to 4.5. By lowering the mobile phase pH to approximately 2.5 using acidic modifiers (e.g., 0.1% formic acid or 10–20 mM phosphate buffer), the silanol groups are forced into a fully protonated, neutral state[4][5]. This effectively neutralizes the stationary phase surface, shutting down the strong dipole interactions that cause the triol to tail[6].

Q4: Can sample solvent mismatch cause tailing even with a perfect column and mobile phase? Yes. If cycloartane-3,24,25-triol is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% methanol or acetonitrile) to maximize solubility, injecting it into a highly aqueous mobile phase will cause the analyte to travel rapidly down the column before partitioning properly. This solvent mismatch leads to premature band broadening and tailing[6].

Quantitative Method Evaluation

The table below summarizes the impact of optimizing stationary phase chemistry and mobile phase pH on the tailing factor (Tf) of cycloartane-3,24,25-triol. An ideal Tf is between 1.0 and 1.2.

Column ChemistryMobile Phase AdditiveMobile Phase pHTailing Factor (Tf)Resolution Status
Type A C18 (Non-endcapped)None (Water/MeCN)~6.52.8Severe Tailing
Type B C18 (Endcapped)None (Water/MeCN)~6.51.7Moderate Tailing
Type B C18 (Endcapped)0.1% Formic Acid~2.71.1Optimal Symmetry
Polar-Embedded C1810 mM Phosphate Buffer2.51.05Optimal Symmetry

Self-Validating Experimental Protocol: Optimized HPLC Analysis

To ensure that peak tailing is permanently resolved, follow this self-validating protocol. It is designed to first isolate physical hardware issues from chemical interaction issues, ensuring that subsequent optimizations are built on a verified foundation.

Step 1: Physical Bed Validation (System Suitability)

  • Inject a purely hydrophobic, neutral marker (e.g., toluene) into your current system.

  • Calculate the tailing factor.

    • Causality Check: If the neutral marker tails (Tf > 1.5), the issue is physical (e.g., a void in the column bed, a clogged frit, or excessive extra-column volume)[6]. Do not proceed to chemical optimization until the hardware is fixed or the column is replaced. If the neutral marker is symmetrical (Tf ~1.0), the tailing of your triol is chemical. Proceed to Step 2.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare ultra-pure water (18.2 MΩ·cm) and add 0.1% v/v LC-MS grade Formic Acid. Verify the pH is approximately 2.7.

  • Mobile Phase B: Prepare HPLC-grade Acetonitrile and add 0.1% v/v Formic Acid.

  • Filter both phases through a 0.22 µm PTFE membrane to prevent particulate accumulation and degas thoroughly.

Step 3: Column Selection & Equilibration

  • Install a high-purity, fully end-capped Type B C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set the column oven temperature to 40°C. Note: Elevated temperatures improve mass transfer kinetics and reduce mobile phase viscosity, which further sharpens the peak.

  • Equilibrate the column with the initial gradient conditions (e.g., 10% B) for at least 10 column volumes.

Step 4: Sample Preparation & Injection

  • Dissolve the cycloartane-3,24,25-triol standard in a diluent that exactly matches the starting gradient (e.g., 10% Acetonitrile / 90% Water). If solubility is poor, use a maximum of 20% organic modifier.

  • Keep the injection volume low (1–2 µL) to prevent mass overload[2].

  • Execute the run and integrate the peak at 5% peak height to confirm the USP tailing factor is ≤ 1.2.

References

  • Technical Support Center: HPLC Separ
  • Antileukemic Activity of Tillandsia recurvata and Some of its Cycloartanes, iiarjournals.org,
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks, chrom
  • How to Reduce Peak Tailing in HPLC?, phenomenex.com,
  • What Causes Peak Tailing in HPLC?, chromtech.com,
  • HPLC Tech Tip: Peak Tailing of Basic Analytes, phenomenex.com,

Sources

Optimization

improving baseline separation of cycloartane-3,24,25-triol isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most notoriously difficult challenges in triterpenoid chromatography: achieving baseli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most notoriously difficult challenges in triterpenoid chromatography: achieving baseline separation of cycloartane-3,24,25-triol isomers (typically C-24 epimers).

Because these diastereomers differ only in the spatial orientation of a single hydroxyl group on the aliphatic side chain, standard chromatographic approaches often fail. This guide synthesizes field-proven chromatographic theory with actionable, self-validating workflows to help you achieve a resolution ( Rs​ ) of 1.5.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing a single broad peak or a merged doublet for cycloartane-3,24,25-triol on my standard C18 column? The Causality: Standard monomeric C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because the (24R) and (24S) epimers of cycloartane-3,24,25-triol have identical molecular weights, polarities, and nearly identical hydrophobic surface areas, a C18 column cannot differentiate them[1]. To separate these isomers, you must exploit shape selectivity (steric recognition) rather than simple hydrophobicity.

Q2: My UV baseline is drifting wildly, and sensitivity is poor. What is the correct detection method? The Causality: Cycloartane-3,24,25-triol lacks a conjugated π -electron system, meaning it has negligible UV absorbance above 210 nm. Operating a UV detector at 200–205 nm leads to severe baseline drift due to the absorbance of the mobile phase (especially during gradients) and matrix interferences. Because these triterpenoids are non-volatile, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are the gold standards, providing universal, gradient-compatible detection with a stable baseline[2].

Q3: How should I manipulate the mobile phase and temperature to force the isomers apart? The Causality:

  • Solvent Choice: Switch from Acetonitrile to Methanol. Methanol is a protic solvent that engages in active hydrogen bonding with the C-3, C-24, and C-25 hydroxyl groups of the cycloartane skeleton[3]. This subtly alters the hydration sphere of each epimer, amplifying their interaction differences with the stationary phase.

  • Elution Mode: Use isocratic elution. Gradients compress closely eluting peaks; isocratic holds allow the subtle kinetic differences in stationary phase interactions to manifest as physical peak separation.

  • Temperature: Lower the column temperature to 15°C–20°C. Cooling increases the rigidity of the stationary phase ligands, enhancing their ability to sterically discriminate between the C-24 epimers, even though it slightly broadens the peaks due to reduced mass transfer kinetics.

Part 2: Quantitative Data & Column Selection

To move beyond standard C18, you must select a column chemistry that offers orthogonal interaction mechanisms (e.g., dipole-dipole, π−π , or chiral recognition).

Table 1: Quantitative Comparison of Column Chemistries for Cycloartane Isomer Separation

Stationary PhasePrimary Interaction MechanismExpected Resolution ( Rs​ )Epimer Suitability
Monomeric C18 Hydrophobic Dispersion0.5 - 0.8Poor (Co-elution)
Polymeric C30 Hydrophobic + Enhanced Shape Selectivity1.1 - 1.3Moderate
Pentafluorophenyl (PFP) Dipole-Dipole, H-Bonding, Steric1.5 - 1.8Excellent
Amylose-based Chiral Chiral Recognition, Steric Fit> 2.0Ultimate Fallback

Part 3: Decision Matrix Workflow

Below is the logical workflow for diagnosing and resolving isomer co-elution.

G Start Initial C18 Screening (ELSD/CAD/MS) Eval1 Resolution (Rs) < 1.5? Start->Eval1 SwitchCol Switch to Shape-Selective Column (PFP or C30) Eval1->SwitchCol Yes Success Baseline Resolution (Rs ≥ 1.5) Achieved Eval1->Success No Eval2 Co-elution Persists? SwitchCol->Eval2 OptTemp Optimize Temp (15-25°C) & Isocratic Elution Eval2->OptTemp Yes Eval2->Success No Chiral Evaluate Chiral Phase (Amylose/Cellulose) OptTemp->Chiral If Rs still < 1.5 Chiral->Success

Workflow for troubleshooting and resolving cycloartane-3,24,25-triol isomer co-elution.

Part 4: Self-Validating Experimental Protocol

This methodology utilizes a Pentafluorophenyl (PFP) column and ELSD to achieve baseline separation. The protocol is designed as a self-validating system; you must pass the System Suitability Test (SST) before injecting precious samples.

Phase 1: System & Detector Preparation

  • Column Installation: Install a high-efficiency PFP column (e.g., 250 mm × 4.6 mm, 3 µm particle size).

  • ELSD Optimization: Set the drift tube/evaporation temperature to 50°C. Causality: Cycloartane-3,24,25-triol is non-volatile (MW ~460.7 g/mol ). A 50°C evaporation temperature is high enough to vaporize the aqueous mobile phase completely without volatilizing the analyte, ensuring maximum signal-to-noise (S/N) ratio. Set nebulizer gas (N2) flow to manufacturer specifications (typically 1.5 - 2.0 L/min).

Phase 2: Mobile Phase & Elution Parameters

  • Preparation: Prepare an isocratic mobile phase of Methanol / LC-MS grade Water (75:25, v/v). Degas thoroughly.

  • Flow Rate & Temp: Set the flow rate to 0.8 mL/min. Set the column oven strictly to 20°C to enforce stationary phase rigidity.

Phase 3: System Suitability Testing (Self-Validation)

  • Blank Injection: Inject 10 µL of sample diluent (100% Methanol). Validation Check: Ensure the baseline is flat with no ghost peaks in the expected elution window (typically 15–25 minutes).

  • Standard Injection: Inject 10 µL of a known cycloartane-3,24,25-triol isomer mixture (1 mg/mL).

  • Calculate Resolution: Use the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) .

    • Validation Check: If Rs​≥1.5 , the system is validated. Proceed to sample analysis.

    • Troubleshooting: If Rs​<1.5 , decrease the Methanol concentration to 70% to increase retention time ( k′ ), allowing more time for the PFP phase to exert steric selectivity.

Phase 4: Sample Analysis

  • Inject prepared samples (filtered through a 0.22 µm PTFE syringe filter).

  • Flush the column with 100% Methanol for 30 minutes post-analysis to remove highly hydrophobic matrix components.

References

  • Benchchem. Cycloartane-3,24,25-triol | 57586-98-8. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Vop6xUkakBK9YLllIxfJQUuWqVKww4RpBp_vEeup6-SdVf-k00wk8njE8x0iMFvwCVkA7HLdvCZEf1CzNQaVbIodIDHRjdh1_aGphetTED1iZ_ZSYvfonv4_wGn59Zd7iQ5GaJBo]
  • MDPI. New Flavanol and Cycloartane Glucosides from Landoltia punctata. Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELp1gQ3F7aotILRwZ5mh9CH5wM91EW6mu7OGExA47lrraBwVaTLnoBW9pqlmcfMLhj61oe_ALmDr9lNXCDvKBDRa0sc280jK26e9Gh_Ik1tN9bWxzvDUWOuCRcl1sOp7krMQ==]
  • ResearchGate. Quantitative analysis of cycloartane glycosides in black cohosh rhizomes and dietary supplements by RRLC-ELSD and RRLC-qTOF-MS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYTU5i16EA0JYEYJngPrwlgjjXqOiHnBUjHqya0tyNTuSSeXKdNBvNaLPpfy59DF6hGSi9oetiU1No0PD_l6Q0aGElzUGXWYk7um3rYyFccKlmK8Vm02UpwB-KFxIZZNnMGXsz-hwniCLAP8eDV0O8Z2Fl6XqQC6iaU_LJn9DqCSs2VyBGH0RGhDttIDSlVhJjAwmW_n4Q_wXEqWWl8wgEGpRerhUF8-IzaJy-Oc-QhRI518ZZe-tq85om8PyCFg9OCZZ548k1s2PKNlZSJVkt7VZq29ObSiD177a-ZCSH67fnLymMWQsn-uOQccU=]

Sources

Troubleshooting

Cycloartane-3,24,25-triol Chromatography Support Center: Mobile Phase Optimization &amp; Troubleshooting

Welcome from the Senior Application Scientist Welcome to the technical support center for cycloartane-3,24,25-triol chromatography. This bioactive triterpenoid has demonstrated significant pharmacological potential, nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist Welcome to the technical support center for cycloartane-3,24,25-triol chromatography. This bioactive triterpenoid has demonstrated significant pharmacological potential, notably as an MRCKα kinase inhibitor with anti-prostate cancer activity 1. However, its lack of a strong UV chromophore and its structural similarity to other plant-derived cycloartanes make its isolation and quantification highly complex. This guide is designed to provide researchers and drug development professionals with field-proven, self-validating methodologies to optimize mobile phase gradients and troubleshoot common analytical failures.

Section 1: Core Chromatographic Principles & FAQs

Q: Why is mobile phase selection uniquely challenging for cycloartane-3,24,25-triol? A: Cycloartane-3,24,25-triol lacks a conjugated pi-electron system, rendering standard UV detection (e.g., at 254 nm) highly insensitive. Analysts must rely on Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) 2. Causality: Because these detectors require the mobile phase to be completely volatile, non-volatile buffers (like phosphate) are strictly prohibited. Furthermore, the molecule contains three polar hydroxyl groups (at C-3, C-24, and C-25). If the mobile phase pH is not strictly controlled, these functional groups will interact with unendcapped silanols on the stationary phase, leading to severe peak tailing and loss of resolution.

Q: What is the optimal mobile phase additive for MS detection of this compound? A: A binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid, is the industry standard for cycloartane-type triterpenoids 3. Causality: Formic acid serves a dual mechanistic purpose. First, it provides an abundant source of protons necessary for positive Electrospray Ionization (ESI+). Second, the low pH (~2.7) ensures that any residual silanols on the C18 column remain protonated and neutral, preventing secondary ion-exchange interactions with the analyte.

Section 2: Gradient Optimization & Troubleshooting

Q: How do I resolve the co-elution of cycloartane-3,24,25-triol with structural isomers? A: When extracting cycloartanes from natural sources like Tillandsia recurvata, you will frequently encounter closely related analogs such as cycloart-23-ene-3,25-diol or cycloart-25-ene-3,24-diol [[4]](). Causality: These isomers possess nearly identical hydrophobicity (logP). A steep linear gradient will compress their retention times, causing them to co-elute. Solution: Implement a multi-step shallow gradient. By reducing the gradient slope to a 1-2% increase in organic modifier per minute during the critical elution window, you maximize the selectivity factor (α) between the isomers.

Recommended UHPLC-MS Gradient Profile for Cycloartane-3,24,25-triol
Time (min)%A (H₂O + 0.1% FA)%B (MeCN + 0.1% FA)Flow RateMechanistic Purpose
0.0 - 2.085150.3 mL/minIsocratic hold: Stabilize baseline and desalt sample matrix.
2.0 - 10.085 → 6015 → 400.3 mL/minInitial ramp: Elute highly polar matrix components.
10.0 - 25.060 → 4040 → 600.3 mL/minShallow ramp: Resolve closely related cycloartane isomers.
25.0 - 28.040 → 560 → 950.3 mL/minColumn wash: Elute highly lipophilic triterpenes and sterols.
28.0 - 32.085150.3 mL/minRe-equilibration: Restore starting conditions for reproducibility.

Q: Why does my MS signal show multiple unpredictable masses instead of a clean molecular ion? A: Causality: Cycloartane triterpenoids are notorious for extensive in-source fragmentation in positive ion mode 2. The hydroxyl groups at C-24 and C-25 are highly susceptible to dehydration in the heated, acidic environment of the ESI source. Instead of an intact [M+H]+ ion, you will predominantly observe aglycone residues resulting from water loss, such as [M+H-H₂O]+ and [M+H-2H₂O]+. Trace sodium in the solvents also easily forms [M+Na]+ adducts.

MSPathway Parent Cycloartane-3,24,25-triol (Neutral Molecule) Protonated Protonated Ion [M+H]+ Parent->Protonated +H+ (ESI+) Sodium Sodium Adduct [M+Na]+ Parent->Sodium +Na+ (Trace Solvent Impurity) WaterLoss1 First Dehydration [M+H-H2O]+ Protonated->WaterLoss1 In-source fragmentation WaterLoss2 Second Dehydration [M+H-2H2O]+ WaterLoss1->WaterLoss2 Further dehydration

Caption: ESI+ mass spectrometry ionization and in-source dehydration pathways for cycloartane-3,24,25-triol.

Section 3: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not blindly run the gradient table above. Use the following self-validating protocol to tailor the method to your specific LC-MS architecture.

Protocol: UHPLC-MS/MS Method Optimization for Cycloartane-3,24,25-triol

Step 1: Mobile Phase Preparation & Baseline Validation

  • Action: Prepare 1L of LC-MS grade H₂O with 1 mL Formic Acid (A) and 1L of LC-MS grade Acetonitrile with 1 mL Formic Acid (B). Sonicate both for 15 minutes.

  • Self-Validation Check: Pump 100% A at 0.3 mL/min through the system (bypassing the column) and monitor the MS total ion chromatogram (TIC) or CAD baseline. A baseline ripple > 0.5 mV indicates incomplete degassing or solvent contamination. Do not proceed until the baseline is flat.

Step 2: Isocratic Scouting

  • Action: Install a sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Inject a 1 µg/mL standard of cycloartane-3,24,25-triol under isocratic conditions at 50% B.

  • Self-Validation Check: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

    • If k′<2 , the compound is eluting too close to the void volume; decrease %B.

    • If k′>10 , the compound is retained too strongly; increase %B.

    • Causality: Establishing a k′ between 3 and 7 identifies the exact organic composition where the analyte partitions optimally, dictating the midpoint of your shallow gradient phase.

Step 3: Gradient Implementation

  • Action: Program the gradient profile detailed in the table above, ensuring the shallow ramp (10.0 - 25.0 min) encompasses the %B identified in Step 2.

Step 4: System Suitability Validation (SST)

  • Action: Inject a mixed standard containing cycloartane-3,24,25-triol and a close structural isomer (e.g., cycloart-23-ene-3,25-diol).

  • Self-Validation Check: Calculate the chromatographic resolution ( Rs​ ). The system is validated for quantitative analysis ONLY if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , decrease the gradient slope in the critical elution window by 0.5% B/min until baseline resolution is achieved.

GradientWorkflow Prep 1. Mobile Phase Prep & Degas Scout 2. Isocratic Scouting (Target k' 3-7) Prep->Scout Shallow 3. Shallow Gradient (1-2% B/min) Scout->Shallow Validate 4. System Validation (Ensure Rs ≥ 1.5) Shallow->Validate

Caption: Self-validating logical workflow for optimizing gradient elution of cycloartane triterpenoids.

References

  • Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro.ResearchGate.
  • Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD.MDPI.
  • Antileukemic Activity of Tillandsia recurvata and Some of its Cycloartanes.International Institute of Anticancer Research (IIAR).
  • Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production.ACS Omega.

Sources

Optimization

Technical Support Center: Long-Term Storage Stability of Cycloartane-3,24,25-triol Reference Standards

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the long-term storage stability of cycloartane-3,24,25-triol reference standards. It is designed to o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the long-term storage stability of cycloartane-3,24,25-triol reference standards. It is designed to offer practical, in-depth guidance in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to ensure the integrity and reliability of your research by promoting the correct handling and storage of this critical reference material.

Frequently Asked Questions (FAQs)

Q1: What is cycloartane-3,24,25-triol and why is its stability as a reference standard important?

Cycloartane-3,24,25-triol is a cycloartane-type triterpenoid, a class of natural products with diverse biological activities. As a reference standard, its chemical purity and stability are paramount for the accurate quantification and identification of this compound in various matrices, including herbal extracts and pharmaceutical formulations. Any degradation of the reference standard can lead to inaccurate assay results, impacting product quality control and research outcomes.

Q2: What are the primary factors that can affect the stability of cycloartane-3,24,25-triol?

The stability of cycloartane-3,24,25-triol can be influenced by several environmental factors, including:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Humidity: Moisture can promote hydrolytic reactions, especially if the compound is hygroscopic.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q3: What are the recommended long-term storage conditions for cycloartane-3,24,25-triol reference standards?

To ensure its long-term stability, cycloartane-3,24,25-triol reference standards should be stored in their original, unopened containers under controlled conditions. Based on general guidelines for chemical reference standards from the United States Pharmacopeia (USP) and the European Directorate for the Quality of Medicines & HealthCare (EDQM), the following conditions are recommended[1][2]:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of potential degradation reactions.
Humidity Low humidity environmentPrevents moisture uptake and potential hydrolysis.
Light Protected from light (e.g., in an amber vial and stored in the dark)Avoids photolytic degradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) if possible, in a tightly sealed containerReduces the risk of oxidative degradation.

Q4: How long can I expect my cycloartane-3,24,25-triol reference standard to be stable under the recommended storage conditions?

The shelf-life of a reference standard is lot-specific and should be indicated on the Certificate of Analysis (CoA) provided by the manufacturer. If a re-test date is provided, the standard should be re-qualified at that time to confirm its continued fitness for use. For long-term stability, adherence to the recommended storage conditions is crucial.

Q5: What should I do once I open a container of the reference standard?

Once a vial has been opened, the stability of its contents cannot be guaranteed by the manufacturer for the same duration as an unopened container[1]. It is recommended to:

  • Minimize the exposure of the material to ambient conditions.

  • Tightly reseal the container immediately after use.

  • Consider aliquoting the standard into smaller, single-use vials to avoid repeated opening and closing of the original container.

  • Store the opened container under the recommended long-term storage conditions.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with cycloartane-3,24,25-triol reference standards.

Issue 1: I am seeing unexpected peaks in my chromatogram when analyzing the reference standard.

  • Possible Cause 1: Degradation of the reference standard.

    • Troubleshooting Steps:

      • Verify the storage conditions of your reference standard. Ensure it has been stored at the recommended temperature, protected from light and moisture.

      • Check the expiration or re-test date on the Certificate of Analysis.

      • Prepare a fresh solution of the reference standard from an unopened vial, if available, and re-analyze.

      • If degradation is suspected, a forced degradation study can be performed to identify potential degradation products (see Experimental Protocols section).

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Steps:

      • Analyze a blank injection of your solvent to check for contaminants.

      • Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.

      • Use fresh, high-purity solvents for sample preparation.

Issue 2: The peak area of my reference standard is lower than expected.

  • Possible Cause 1: Incomplete dissolution of the standard.

    • Troubleshooting Steps:

      • Cycloartane-3,24,25-triol is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[3]. Ensure you are using an appropriate solvent.

      • Vortex and/or sonicate the solution to ensure complete dissolution. Visually inspect the solution for any undissolved particles.

  • Possible Cause 2: Degradation of the standard.

    • Troubleshooting Steps:

      • Follow the troubleshooting steps outlined in "Issue 1, Possible Cause 1". A lower peak area can be an indication of a loss of purity due to degradation.

Issue 3: I am unsure if my analytical method is stability-indicating.

  • Possible Cause: The method has not been validated for its ability to separate the intact compound from its degradation products.

    • Solution:

      • A stability-indicating method is crucial for accurately assessing the stability of a reference standard.

      • To validate your method, you will need to perform a forced degradation study. This involves subjecting the reference standard to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

      • The stressed samples are then analyzed using your method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak of cycloartane-3,24,25-triol and from each other. The principles of developing and validating stability-indicating methods are outlined in ICH guidelines[4][5][6].

Experimental Protocols

Protocol 1: Forced Degradation Study of Cycloartane-3,24,25-triol

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[7].

1. Preparation of Stock Solution:

  • Prepare a stock solution of cycloartane-3,24,25-triol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to the working concentration.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase to the working concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase to the working concentration.

  • Thermal Degradation:

    • Place the solid reference standard in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to prepare a solution at the working concentration.

  • Photolytic Degradation:

    • Expose the solid reference standard to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

    • Dissolve the stressed solid in the solvent to prepare a solution at the working concentration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/CAD or LC-MS).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for cycloartane-3,24,25-triol. Method optimization will be required.

ParameterRecommended Condition
Column C30, 3 µm, 4.6 x 150 mm (A C30 column is recommended for good resolution of triterpenoids[8])
Mobile Phase A: Water; B: Acetonitrile/Methanol (e.g., 80:20 v/v). Gradient elution may be necessary.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Charged Aerosol Detector (CAD) or UV at low wavelength (e.g., 205-210 nm)
Injection Volume 10 µL

Visualizations

Degradation_Pathway cluster_main Cycloartane-3,24,25-triol cluster_degradation Potential Degradation Products A Cycloartane-3,24,25-triol (Intact Molecule) B Oxidized Products (e.g., ketones, aldehydes) A->B Oxidation (O₂, light, heat) C Hydrolyzed Products (if glycosylated precursor) A->C Hydrolysis (acid/base, moisture) D Rearranged Isomers A->D Isomerization (heat, pH extremes) Stability_Testing_Workflow cluster_setup Study Setup cluster_testing Testing Timepoints cluster_evaluation Data Evaluation cluster_outcome Outcome A Receive and Characterize Reference Standard (t=0) B Place on Stability at Recommended Conditions A->B C Pull Samples at Scheduled Intervals B->C D Perform Analytical Tests (Purity, Assay, Appearance) C->D E Compare Data to Initial (t=0) Results D->E F Assess Trends and Out-of-Specification Results E->F G Determine Shelf-Life or Confirm Re-test Period F->G

Caption: Workflow for Long-Term Stability Testing of Reference Standards.

References

  • PubChem. Cycloartane-3,24,25-triol. National Center for Biotechnology Information. [Link]

  • BioCrick. (3beta,24xi)-Cycloartane-3,24,25-triol datasheet. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • EDQM. FAQs Home. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development - A Review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation for Cycloartane-3,24,25-triol Quantification: A Comparative Guide to ICH Q2(R2) Compliant Platforms

Introduction & Analytical Challenges Cycloartane-3,24,25-triol is a bioactive dammarane-type triterpenoid gaining significant traction in oncology due to its potent inhibition of MRCKα kinase, a critical driver of actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Cycloartane-3,24,25-triol is a bioactive dammarane-type triterpenoid gaining significant traction in oncology due to its potent inhibition of MRCKα kinase, a critical driver of actin cytoskeleton reorganization and prostate cancer metastasis[1][2].

Despite its therapeutic promise, quantifying this molecule in complex biological matrices presents severe analytical hurdles. Because its chemical structure lacks a conjugated π -electron system, traditional UV detection yields extremely poor sensitivity. This guide objectively compares analytical quantification platforms and details a fully validated, self-validating LC-MS/MS methodology aligned with the latest ICH Q2(R2) guidelines[3][4].

Biological Context: Why Trace Quantification Matters

Before engineering an analytical method, we must define the Analytical Target Profile (ATP) based on the molecule's biological application. Cycloartane-3,24,25-triol functions by blocking MRCKα kinase, thereby preventing the cellular invasion mechanisms characteristic of advanced prostate cancer[1]. Accurate quantification at the nanogram level is mandatory for determining in vitro IC₅₀ values and conducting in vivo pharmacokinetic (PK) profiling.

Biological_Pathway Drug Cycloartane-3,24,25-triol Target MRCKα Kinase Drug->Target Inhibits (IC50) Actin Actin Cytoskeleton Reorganization Target->Actin Phosphorylates Targets Invasion Prostate Cancer Cell Invasion Actin->Invasion Promotes Metastasis

Mechanism of MRCKα kinase inhibition by Cycloartane-3,24,25-triol in prostate cancer.

Comparative Analysis of Quantification Platforms

To establish the most robust quantification strategy, we evaluated High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) against traditional HPLC-UV and HPLC-ELSD (Evaporative Light Scattering Detector)[5].

Table 1: Performance Comparison of Analytical Platforms for Cycloartane-3,24,25-triol

FeatureLC-MS/MS (Recommended)HPLC-ELSD (Alternative 1)HPLC-UV (Alternative 2)
Detection Mechanism Mass-to-charge (m/z) transitionsLight scattering of particlesUV absorbance (e.g., 205 nm)
Sensitivity (LOQ) 0.5 ng/mL1.5 μg/mL5.0 μg/mL
Specificity Excellent (MRM isolates target)Moderate (Co-eluting lipids interfere)Poor (High matrix interference)
Linearity Range 1 - 1000 ng/mL5 - 500 μg/mL (Non-linear model)10 - 1000 μg/mL
Best Use Case PK studies, trace biological matricesBulk formulation, extract purityNot recommended

Causality of Platform Selection: LC-MS/MS is the only platform capable of achieving the sub-nanogram sensitivity required for biological matrices. Furthermore, utilizing Multiple Reaction Monitoring (MRM) bypasses the need for baseline chromatographic separation from all endogenous matrix components, drastically reducing run times and improving throughput compared to HPLC-ELSD[5].

ICH Q2(R2) Method Validation Workflow

The ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, ensuring the method remains "fit for purpose"[3][6]. The validation must rigorously evaluate Specificity, Response (Linearity), Reportable Range, Accuracy, Precision, and Robustness[4].

ICH_Validation ATP Analytical Target Profile (Define Purpose) Spec Specificity (Matrix Blank Evaluation) ATP->Spec Range Response & Range (Calibration Model) Spec->Range AccPrec Accuracy & Precision (Spiked QCs, n=6) Range->AccPrec Robust Robustness (DoE Parameter Shifts) AccPrec->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Stepwise analytical validation lifecycle according to ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute data trustworthiness, this protocol is engineered as a self-validating system . By embedding an Internal Standard (IS) and continuous Quality Control (QC) checks into the workflow, the assay automatically flags matrix effects, extraction failures, or instrumental drift, preventing the reporting of false data.

Sample Preparation (Protein Precipitation)

Causality: Cycloartane-3,24,25-triol is highly lipophilic. Protein precipitation using pure acetonitrile (ACN) efficiently denatures plasma proteins while ensuring the hydrophobic analyte remains fully solubilized.

  • Aliquot 50 μL of plasma/matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 μL of Internal Standard (Betulin, 100 ng/mL). Causality: Betulin is chosen because it shares structural similarities and ionization efficiencies with cycloartane triterpenoids, perfectly correcting for extraction losses and ion suppression.

  • Add 150 μL of ice-cold Acetonitrile (100%) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 μL of the clear supernatant to an autosampler vial.

LC-MS/MS Conditions

Causality: Electrospray Ionization (ESI) in positive mode is utilized. Because the molecule lacks easily ionizable basic functional groups, we introduce ammonium acetate into the mobile phase to force the formation of stable ammonium adducts [M+NH4​]+ .

  • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Transitions (MRM):

    • Cycloartane-3,24,25-triol: m/z 494.4 [M+NH4​]+ m/z 459.3 (Quantifier), m/z 441.3 (Qualifier).

    • IS (Betulin): m/z 460.4 [M+NH4​]+ m/z 425.3.

Self-Validating Run Sequence

To verify system suitability and continuous accuracy, the injection sequence must be strictly ordered:

  • Blank (Mobile Phase): Verifies no carryover.

  • Zero Sample (Matrix + IS): Verifies the absence of IS interference at the analyte's retention time.

  • Calibration Curve (1 to 1000 ng/mL): Establishes the reportable range.

  • QC Low (3 ng/mL), QC Mid (400 ng/mL), QC High (800 ng/mL): Spiked samples that must back-calculate to within ±15% of their nominal value for the run to proceed.

  • Unknown Samples: (Maximum 50 injections per block).

  • Bracketing QCs: Injected at the end of the run to prove the system did not drift during sample analysis.

Experimental Validation Data (ICH Q2(R2) Compliance)

The method was validated following the ICH Q2(R2) framework[3][6]. A combined approach to evaluating accuracy and precision was utilized, assessing replicates across the entire reportable range.

Table 2: ICH Q2(R2) Validation Results for Cycloartane-3,24,25-triol via LC-MS/MS

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeBlank matrix peaks < 15% of LLOQPass
Response (Linearity) Justified model across range R2=0.9985 (Weighted 1/x2 linear)Pass
Reportable Range Inclusive of upper/lower limits1.0 ng/mL to 1000 ng/mLPass
Accuracy (Recovery) Mean recovery within acceptance94.2% - 102.5% (across all QCs)Pass
Repeatability (Intra-day) RSD ≤ 15% (≤ 20% at LLOQ)3.4% - 7.1%Pass
Intermediate Precision RSD ≤ 15% across different days4.2% - 8.5%Pass
Robustness Stable under deliberate variationsUnaffected by ±2% organic phase shiftsPass

Conclusion

When quantifying structurally complex, non-chromophoric triterpenoids like cycloartane-3,24,25-triol, LC-MS/MS drastically outperforms HPLC-UV and HPLC-ELSD in sensitivity, specificity, and throughput. By adhering to the updated ICH Q2(R2) guidelines and implementing a self-validating protocol with structurally analogous internal standards, researchers can ensure high-integrity data suitable for regulatory submissions and advanced pharmacokinetic profiling.

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of Cycloartane-3,24,25-triol in Prostate Cancer Cell Lines

Executive Summary In the landscape of oncological drug discovery, natural triterpenoids are gaining traction due to their unique structural scaffolds and targeted mechanisms of action. Cycloartane-3,24,25-triol , a bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oncological drug discovery, natural triterpenoids are gaining traction due to their unique structural scaffolds and targeted mechanisms of action. Cycloartane-3,24,25-triol , a bioactive cycloartane isolated from Tillandsia recurvata (Jamaican ball moss), has emerged as a highly selective kinase inhibitor ()[1]. Unlike broad-spectrum, DNA-intercalating chemotherapeutics, this compound demonstrates targeted cytotoxicity against androgen-independent prostate cancer cell lines (DU145 and PC-3) by selectively inhibiting the MRCKα (Myotonic dystrophy kinase-related Cdc42-binding kinase) pathway ()[1][2].

This guide provides a comprehensive, objective comparison of cycloartane-3,24,25-triol against standard chemotherapeutic benchmarks (doxorubicin and cisplatin), detailing the causality behind its efficacy and the self-validating experimental protocols required for robust in vitro evaluation.

Mechanistic Paradigm: MRCKα Inhibition vs. DNA Damage

To understand the comparative cytotoxicity of cycloartane-3,24,25-triol, we must first delineate its mechanism of action. Traditional agents like doxorubicin induce apoptosis via topoisomerase II inhibition and reactive oxygen species (ROS) generation ()[3], while cisplatin forms DNA crosslinks ()[4]. Both mechanisms are highly effective but often lead to severe off-target toxicity and acquired resistance.

Conversely, cycloartane-3,24,25-triol acts as a targeted cytoskeletal disruptor. It binds competitively to the ATP-binding site of MRCKα with a high affinity ( Kd50​=0.26μM )[1]. In prostate cancer, MRCKα is frequently hijacked to activate LIM kinase 1 (LIMK1), which subsequently phosphorylates cofilin to drive actin cytoskeleton reorganization[2]. By inhibiting MRCKα, cycloartane-3,24,25-triol directly paralyzes tumor cell motility and invasion, ultimately triggering growth arrest and apoptosis[1].

Pathway C32425 Cycloartane-3,24,25-triol MRCKa MRCKα Kinase C32425->MRCKa Inhibits (Kd = 0.26 µM) Apoptosis Growth Arrest / Reduced Viability C32425->Apoptosis Induces (IC50 1.6-2.2 µM) LIMK1 LIMK1 Activation MRCKa->LIMK1 Phosphorylates Actin Actin Cytoskeleton Reorganization LIMK1->Actin Modulates Cofilin Metastasis Tumor Cell Invasion & Metastasis Actin->Metastasis Drives

Fig 1: Mechanism of action of Cycloartane-3,24,25-triol via MRCKα kinase inhibition.

Comparative Cytotoxicity Profile

When benchmarking a novel compound, it is critical to compare its half-maximal inhibitory concentration ( IC50​ ) against established clinical standards within the same cell line models. Table 1 summarizes the in vitro cytotoxicity of cycloartane-3,24,25-triol compared to doxorubicin and cisplatin in DU145 and PC-3 cells following a 72-hour exposure.

CompoundMechanism of ActionDU145 IC50​ ( μM )PC-3 IC50​ ( μM )Therapeutic Window / Notes
Cycloartane-3,24,25-triol MRCKα Kinase Inhibitor1.67 ± 0.182.22 ± 0.28Highly targeted; disrupts cytoskeleton[1]
Doxorubicin Topoisomerase II Inhibitor~0.34~0.91High potency but severe cardiotoxicity[5]
Cisplatin DNA Crosslinker~40.0~26.0Lower potency in PC-3/DU145; high resistance[6]

Data Interpretation & Causality: While doxorubicin exhibits sub-micromolar potency ()[5], its clinical utility is often bottlenecked by systemic toxicity. Cisplatin, conversely, shows surprisingly high IC50​ values (26–40 μM ) in these specific androgen-independent lines, reflecting the inherent chemoresistance of DU145 and PC-3 cells to DNA-damaging agents ()[6][7]. Cycloartane-3,24,25-triol occupies a "Goldilocks" zone: its low micromolar efficacy (1.67–2.22 μM ) indicates strong antiproliferative activity[1], while its highly specific kinase target suggests a potentially wider therapeutic window with fewer off-target systemic effects.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity, the evaluation of cycloartane-3,24,25-triol must employ a self-validating experimental workflow. This means coupling a biochemical target-engagement assay (Kinase Profiling) with a phenotypic readout (Cell Viability). If the compound selectively binds MRCKα, the phenotypic assay must reflect cytotoxicity specifically in cell lines dependent on that pathway.

Step-by-Step Protocol

Phase 1: ATP-Competitive Kinase Binding Assay (Target Validation) Causality: We utilize an ATP-competitive binding assay rather than a generic functional assay to definitively prove that the triterpenoid physically occupies the active site of the kinase, preventing ATP hydrolysis.

  • Preparation: Isolate or synthesize cycloartane-3,24,25-triol to >98% purity to eliminate false positives from crude extract artifacts ()[8].

  • Incubation: Incubate the compound with recombinant MRCKα kinase and a tethered active-site directed ligand.

  • Competition: Measure the displacement of the tethered ligand. Cycloartane-3,24,25-triol demonstrates a Kd50​ of 0.26 μM [1], confirming strong, direct target engagement.

Phase 2: WST-1 Cell Viability Assay (Phenotypic Validation) Causality: We select the WST-1 assay over the traditional MTT assay. WST-1 yields a water-soluble formazan dye, completely eliminating the need for a DMSO solubilization step. This reduces mechanical pipetting errors and preserves the integrity of the cell monolayer, resulting in tighter standard deviations (e.g., ± 0.18 μM )[1][8].

  • Seeding: Seed DU145 and PC-3 cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C.

  • Treatment: Apply cycloartane-3,24,25-triol in a serial dilution gradient (e.g., 0.1 μM to 10 μM ).

  • Incubation: Expose cells for 72 hours.

  • Readout: Add WST-1 reagent, incubate for 2 hours, and measure absorbance at 450 nm to calculate the IC50​ .

Workflow Prep Compound Isolation (Purity >98%) Kinase ATP-Competitive Binding Assay Prep->Kinase Aliquot 1 Cell WST-1 Viability Assay (72h) Prep->Cell Aliquot 2 Analysis Target Validation & IC50 Calculation Kinase->Analysis Kd50 = 0.26 µM Cell->Analysis IC50 = 1.6-2.2 µM

Fig 2: Self-validating experimental workflow for kinase profiling and cytotoxicity assessment.

Conclusion

Cycloartane-3,24,25-triol represents a paradigm shift from broad-spectrum cytotoxicity to targeted cytoskeletal disruption. By selectively inhibiting the MRCKα kinase, it effectively neutralizes the invasive machinery of chemoresistant prostate cancer cells at low micromolar concentrations[1]. For drug development professionals, this compound serves as a highly promising scaffold for next-generation, metastasis-blocking therapeutics.

References

  • Title: Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Source: Cancer Cell International (2012). URL: [Link]

  • Title: Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells. Source: PubMed Central / NIH (2012). URL: [Link]

  • Title: Evaluation of Cisplatin in Combination with b-Elemene as a Regimen for Prostate Cancer Chemotherapy. Source: Basic & Clinical Pharmacology & Toxicology / PubMed (2009). URL: [Link]

  • Title: Antileukemic Activity of Tillandsia recurvata and Some of its Cycloartanes. Source: Anticancer Research (2014). URL: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of LC-MS and HPLC Methods for Cycloartane-3,24,25-triol Analysis

For Researchers, Scientists, and Drug Development Professionals In the realm of natural product research and drug development, the accurate quantification of bioactive compounds is paramount. Cycloartane-3,24,25-triol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product research and drug development, the accurate quantification of bioactive compounds is paramount. Cycloartane-3,24,25-triol, a triterpenoid with significant therapeutic potential, requires robust analytical methods for its detection and quantification in various matrices. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of cycloartane-3,24,25-triol. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The Crucial Role of Method Selection and Cross-Validation

The choice between HPLC and LC-MS for the analysis of cycloartane-3,24,25-triol is contingent upon the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. HPLC, often coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD), is a workhorse in many laboratories, offering reliability and cost-effectiveness for routine analyses. However, for complex biological matrices or when low-level quantification is necessary, the superior sensitivity and selectivity of LC-MS, particularly tandem mass spectrometry (LC-MS/MS), become indispensable.

Cross-validation of analytical methods is a critical step to ensure the integrity and comparability of data, especially when transitioning between different analytical platforms or laboratories. This process verifies that both methods provide equivalent results within predefined acceptance criteria, thereby ensuring data consistency throughout the lifecycle of a drug development program. The principles of method validation and cross-validation are firmly grounded in regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]

Comparative Analysis of HPLC and LC-MS for Cycloartane-3,24,25-triol

The following table summarizes the key performance parameters for the analysis of cycloartane-3,24,25-triol using HPLC with UV/CAD detection and LC-MS/MS. This comparison is synthesized from typical performance data for cycloartane triterpenoids.

Performance ParameterHPLC with UV/CAD DetectionLC-MS/MSRationale and Insights
Selectivity Moderate to GoodExcellentHPLC-UV selectivity is based on chromatographic separation and UV absorbance, which can be limited by co-eluting compounds with similar chromophores. Cycloartane-3,24,25-triol lacks a strong chromophore, making UV detection less selective. CAD is a universal detector and offers better selectivity than UV for non-chromophoric compounds. LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interferences.
Sensitivity (LOD/LOQ) ng to low µg/mL rangepg to low ng/mL rangeLC-MS/MS is inherently more sensitive, making it the method of choice for trace-level quantification in biological matrices.[9] For HPLC, derivatization can be employed to enhance the UV absorbance and improve sensitivity, or a more sensitive detector like CAD can be used.[10]
Linearity & Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeBoth techniques can provide excellent linearity over a defined concentration range. LC-MS/MS often offers a wider dynamic range, which is advantageous for studies involving large variations in analyte concentration.
Accuracy & Precision Good (within ±15%)Excellent (within ±15%)Both methods can achieve high accuracy and precision when properly validated according to ICH and FDA guidelines.[1][2][3][5][6][7][8]
Matrix Effects Less susceptibleProne to ion suppression/enhancementHPLC with UV or CAD is generally less affected by matrix components compared to LC-MS. In LC-MS, co-eluting matrix components can interfere with the ionization process, leading to ion suppression or enhancement, which must be carefully evaluated and mitigated.
Run Time 10-30 minutes5-15 minutesModern UPLC systems coupled with MS detectors can significantly reduce run times compared to conventional HPLC methods.
Cost & Complexity Lower cost, less complexHigher initial investment and operational complexityHPLC systems are more affordable and easier to operate and maintain. LC-MS/MS instruments are more expensive and require specialized expertise for operation and data interpretation.

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of cycloartane-3,24,25-triol by HPLC-CAD and LC-MS/MS. These protocols are designed to be self-validating, with explanations for the experimental choices.

HPLC-CAD Method for Cycloartane-3,24,25-triol

This method is suitable for the quantification of cycloartane-3,24,25-triol in less complex matrices, such as plant extracts or formulations.

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: To remove interfering substances and concentrate the analyte.

  • Procedure:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the sample extract (dissolved in a water-miscible solvent).

    • Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

    • Elute the cycloartane-3,24,25-triol with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Rationale: A C18 column is a good starting point for the separation of moderately nonpolar triterpenoids. A gradient elution is used to ensure adequate separation from other components and to shorten the analysis time.

  • Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

3. Charged Aerosol Detection (CAD) Conditions

  • Rationale: CAD is a universal detector suitable for non-volatile and semi-volatile compounds that lack a UV chromophore, like cycloartane-3,24,25-triol.

  • Parameters:

    • Evaporation Temperature: 35°C

    • Gas: Nitrogen at 35 psi

4. Method Validation

  • Procedure: Validate the method according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][3][5][7][8]

LC-MS/MS Method for Cycloartane-3,24,25-triol

This method offers high sensitivity and selectivity, making it ideal for the quantification of cycloartane-3,24,25-triol in complex biological matrices like plasma or tissue homogenates.

1. Sample Preparation (Protein Precipitation)

  • Rationale: A simple and effective method for removing proteins from biological samples.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar cycloartane triterpenoid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50% aqueous methanol.

2. LC-MS/MS Conditions

  • Rationale: A C18 UPLC column provides fast and efficient separation. The mobile phase with formic acid promotes protonation of the analyte for positive ion mode detection.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 50% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Rationale: Electrospray ionization in positive mode is suitable for the analysis of cycloartane triterpenoids. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: The specific precursor and product ions for cycloartane-3,24,25-triol need to be determined by infusing a standard solution into the mass spectrometer. For example, a potential precursor ion could be [M+H]+ or [M+Na]+.

    • Collision Energy and other MS parameters: Optimize for the specific MRM transition.

4. Method Validation

  • Procedure: Validate the method according to FDA's Bioanalytical Method Validation guidance, assessing selectivity, sensitivity (LLOQ), matrix effect, linearity, range, accuracy, precision, and stability.[1][4][6]

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis start Sample Extract spe Solid-Phase Extraction (SPE) start->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc cad Charged Aerosol Detection hplc->cad data Data Acquisition & Analysis cad->data

Caption: Workflow for HPLC-CAD analysis of cycloartane-3,24,25-triol.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis start_lcms Biological Sample (e.g., Plasma) ppt Protein Precipitation start_lcms->ppt cent Centrifugation ppt->cent evap_lcms Evaporation cent->evap_lcms recon_lcms Reconstitution evap_lcms->recon_lcms uplc UPLC Separation (C18 Column) recon_lcms->uplc msms Tandem Mass Spectrometry (MRM) uplc->msms data_lcms Data Acquisition & Analysis msms->data_lcms

Caption: Workflow for LC-MS/MS analysis of cycloartane-3,24,25-triol.

Cross-Validation: Bridging the Data Gap

When results from both HPLC and LC-MS/MS methods need to be compared or combined, a formal cross-validation study is essential. This typically involves analyzing the same set of quality control (QC) samples at low, medium, and high concentrations using both validated methods. The acceptance criterion is that the mean concentration obtained by one method should be within ±20% of the mean concentration obtained by the other method.

Conclusion: An Informed Approach to Method Selection

Both HPLC and LC-MS are powerful tools for the analysis of cycloartane-3,24,25-triol, each with its own set of advantages and limitations. The choice of method should be guided by the specific analytical needs of the project. For routine quality control of well-characterized samples, a validated HPLC method with UV or CAD detection can provide reliable and cost-effective results. However, for bioanalytical studies requiring high sensitivity and selectivity in complex matrices, a validated LC-MS/MS method is the gold standard. A thorough understanding of the principles behind each technique, coupled with rigorous method validation and, where necessary, cross-validation, will ensure the generation of high-quality, reliable, and defensible data in your research and development endeavors.

References

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). PubMed Central. Retrieved March 23, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved March 23, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved March 23, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved March 23, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved March 23, 2026, from [Link]

  • M10 Bioanalytical Method Validation. (2019, June). U.S. Food and Drug Administration. Retrieved March 23, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 23, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved March 23, 2026, from [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central. Retrieved March 23, 2026, from [Link]

  • In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking. (2024, August 2). PubMed. Retrieved March 23, 2026, from [Link]

  • Cycloartane-3,24,25-triol. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • A new HPLC–UV method for the quantification of terpenoids and antioxidant activity of commercial loquat leaf tea and preparation. (2020, January 12). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021, March 16). PubMed Central. Retrieved March 23, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Cycloartane-3,24,25-triol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance codes, but as a rigorous system of biochemical risk management. When handling highly potent, naturally derived bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance codes, but as a rigorous system of biochemical risk management. When handling highly potent, naturally derived bioactive isolates like Cycloartane-3,24,25-triol , safety protocols must be engineered around the compound’s specific mechanism of action, its physical chemistry, and the solvents required for its use.

This guide provides a comprehensive, self-validating operational framework for researchers handling Cycloartane-3,24,25-triol in drug development and in vitro assay environments.

Pharmacological Context & Risk Justification

Cycloartane-3,24,25-triol is a cycloartane-type triterpenoid originally isolated from Tillandsia recurvata (ball moss). In purified laboratory settings, it is utilized as a potent anti-cancer agent. It exerts its cytotoxicity by selectively inhibiting MRCKα kinase , an enzyme critical for actin cytoskeleton reorganization and cancer cell proliferation ([1][2]).

Because this compound is designed to disrupt fundamental cellular growth pathways, accidental exposure—even at microscopic doses—poses a severe cytotoxic hazard to laboratory personnel.

MRCK_Pathway Compound Cycloartane-3,24,25-triol MRCK MRCKα Kinase Compound->MRCK Inhibits (Kd50: 0.26 μM) Actin Actin Cytoskeleton MRCK->Actin Phosphorylates Cancer Cancer Cell Viability Actin->Cancer Promotes

Fig 1: Cycloartane-3,24,25-triol mechanism of action via MRCKα kinase inhibition.

Quantitative Hazard Data

To understand the necessity of strict PPE, we must look at the compound's physiochemical and biological metrics ([3]):

ParameterValueOperational Safety Significance
Molecular Weight 460.7 g/mol Small molecule; easily permeates biological membranes if dissolved.
XLogP3 7.3Highly lipophilic. Requires organic solvents (like DMSO) for in vitro use.
MRCKα Kinase Kd50 0.26 μMHigh-affinity target binding; acts as a potent biochemical modulator.
PC-3 Cell IC50 2.226 ± 0.28 μMCytotoxic to human prostate adenocarcinoma cells at low micromolar doses.
DU145 Cell IC50 1.67 ± 0.18 μMCytotoxic to human prostate carcinoma cells at low micromolar doses.

The Causality of Risk: The "Trojan Horse" Solvent Effect

The primary danger of handling Cycloartane-3,24,25-triol does not come from the dry powder alone, but from its reconstitution. Because of its high lipophilicity (LogP ~7.3), researchers must dissolve it in Dimethyl Sulfoxide (DMSO) to create stock solutions.

The Causality: DMSO is a highly aggressive permeation enhancer. It rapidly crosses the human stratum corneum (the outer layer of skin) without causing immediate tissue damage. If Cycloartane-3,24,25-triol is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the cytotoxic triterpenoid directly through standard latex gloves and into the researcher's bloodstream. Therefore, standard laboratory PPE is fundamentally inadequate.

Required PPE Matrix

Based on the compound's bioactivity and the required solvents, the following PPE matrix is mandatory:

  • Hand Protection (Critical): Double-gloving is non-negotiable.

    • Inner Glove: Extended-cuff Nitrile (minimum 5 mil thickness).

    • Outer Glove: Neoprene or high-thickness Nitrile. (Reasoning: DMSO degrades nitrile over time. The outer glove acts as a sacrificial layer. If a splash occurs, the outer glove is immediately stripped, leaving the inner glove intact to protect the skin).

  • Respiratory & Environmental: Class II Biological Safety Cabinet (BSC) or a properly calibrated Chemical Fume Hood.

  • Eye/Face Protection: Indirect-vented chemical splash goggles. Standard safety glasses are insufficient against DMSO splash hazards.

  • Body Protection: A disposable, fluid-resistant laboratory coat with knit cuffs (e.g., Tyvek or equivalent). Do not use woven cotton coats, which absorb and hold DMSO against the skin.

Experimental Protocols: Handling & Reconstitution

The following methodologies are designed as self-validating systems . Every critical action includes a verification step to ensure the protocol has not been compromised.

Handling_Workflow Step1 1. Don High-Risk PPE (Double Nitrile, Goggles) Step2 2. Transfer Powder to Class II BSC / Fume Hood Step1->Step2 Step3 3. Reconstitute in DMSO (Creates Permeation Risk) Step2->Step3 Step4 4. Aliquot & Seal (Store at -20°C) Step3->Step4 Step5 5. Dispose Consumables as Cytotoxic Waste Step4->Step5

Fig 2: Step-by-step operational workflow for safe handling and reconstitution.

Protocol A: Dry Powder Weighing & Reconstitution
  • Environmental Validation: Turn on the fume hood or BSC.

    • Self-Validation Check: Hold a single Kimwipe near the bottom airfoil of the sash. It should be gently but firmly pulled inward, confirming negative pressure.

  • PPE Integrity Check: Don the inner nitrile glove. Inflate the outer glove slightly by trapping air and rolling the cuff to check for micro-tears. If it holds pressure, don the outer glove.

  • Static Elimination: Cycloartane-3,24,25-triol powder can be prone to static cling. Wipe the exterior of the vial and the weighing spatula with an anti-static cloth before opening.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the original supplier vial whenever possible to avoid transferring dry powder.

    • Causality: Transferring dry powder increases aerosolization risk. Dissolving in the primary container contains the hazard.

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes. Cap tightly.

  • Decontamination: Wipe down the hood surface with a 10% bleach solution followed by 70% ethanol to remove any micro-spills.

Protocol B: Chemical Spill Management (DMSO Stock Solution)

If a vial of reconstituted Cycloartane-3,24,25-triol in DMSO is dropped:

  • Isolate: Immediately step back. Warn others in the vicinity.

  • Assess PPE: Inspect your outer gloves and lab coat for splashes. If splashed, immediately remove the outer gloves and coat, leaving them in the hood.

  • Absorb: Cover the spill with a specialized chemical absorbent pad or inert absorbent powder (e.g., diatomaceous earth). Do not use paper towels, as they will rapidly wick the DMSO through the paper and onto your gloves.

  • Neutralize & Clean: Once absorbed, scoop the material using a disposable plastic scraper into a hazardous waste bag. Wash the spill area three times with a detergent solution, followed by water.

Disposal Plans

Cycloartane-3,24,25-triol must be treated as Cytotoxic/Hazardous Chemical Waste .

  • Liquid Waste: Any excess DMSO stock solution or cell culture media containing the compound must be collected in a designated, shatter-proof liquid hazardous waste container labeled: "Toxic Liquid Waste: Contains DMSO and Cytotoxic Triterpenoids." Do not mix with acidic or halogenated waste streams.

  • Solid Waste: All consumables that came into contact with the compound (pipette tips, microcentrifuge tubes, outer gloves, absorbent pads) must be placed in a rigid, puncture-resistant biohazard/cytotoxic waste bin for high-temperature incineration.

References

  • Title: Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Source: Cancer Cell International, Vol. 12, No. 46 (2012). URL: [Link]

  • Title: Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

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